molecular formula C6H11NO3S B562841 N-(3-Mercapto-2-methylpropanoyl)glycine-d5 CAS No. 1184993-97-2

N-(3-Mercapto-2-methylpropanoyl)glycine-d5

カタログ番号: B562841
CAS番号: 1184993-97-2
分子量: 182.25 g/mol
InChIキー: VXOCIBBWDLKODX-WNWXXORZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (CAS 1184993-97-2) is a deuterium-labeled homolog of Tiopronin, specifically designed for research applications. With a molecular formula of C 6 H 6 D 5 NO 3 S and a molecular weight of 182.25 g/mol, this compound serves as a potent inhibitor of Angiotensin-Converting Enzyme (ACE)[ ]. The incorporation of five deuterium atoms creates a stable heavy isotope, which is primarily utilized as a tracer in drug development and metabolic studies[ ]. This allows researchers to gain detailed insights into the pharmacokinetic and metabolic profiles of the parent compound, making it an invaluable tool for quantitative analysis and mechanistic studies in vitro[ ]. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. As a handling guideline for related mercapto compounds, users are advised to always wear appropriate personal protective equipment, work under a hood to avoid breathing vapors, and avoid contact with skin and eyes[ ].

特性

IUPAC Name

2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOCIBBWDLKODX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662071
Record name N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184993-97-2
Record name N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of Tiopronin, a thiol-containing drug used in the management of cystinuria.[1][2] In drug development and clinical research, isotopically labeled compounds like this compound are invaluable as internal standards for pharmacokinetic and metabolic studies, enabling highly accurate quantification of the parent drug in biological matrices through mass spectrometry-based methods.[3][4] The incorporation of five deuterium atoms onto the glycine moiety provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and details its characterization. The methodologies presented are based on established principles of organic synthesis, particularly amide bond formation and thiol chemistry, adapted for the preparation of this specific isotopically labeled molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the thiol group of 3-mercapto-2-methylpropanoic acid, followed by amide coupling with glycine-d5, and subsequent deprotection of the thiol. A representative synthetic scheme is outlined below.

Overall Reaction Scheme:

G cluster_0 Step 1: Thiol Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection 3-Mercapto-2-methylpropanoic_acid 3-Mercapto-2-methylpropanoic acid Protected_acid 3-(Tritylthio)-2-methylpropanoic acid 3-Mercapto-2-methylpropanoic_acid->Protected_acid Et3N, DCM Trityl_chloride Trityl chloride Trityl_chloride->Protected_acid Protected_final_product N-(3-(Tritylthio)-2-methylpropanoyl)glycine-d5 Protected_acid->Protected_final_product Glycine_d5 Glycine-d5 Glycine_d5->Protected_final_product DMF Coupling_reagent EDC, HOBt Coupling_reagent->Protected_final_product Final_product This compound Protected_final_product->Final_product TFA, TIS, DCM

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
Chemical Formula C₆H₆D₅NO₃S
Molecular Weight 182.25 g/mol
CAS Number 1184993-97-2
Appearance White to off-white solid
Solubility Freely soluble in water, soluble in methanol.
Melting Point 93-98 °C (for non-deuterated Tiopronin)[1]

Characterization Data

The structural integrity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of its non-deuterated analog, Tiopronin. The spectra would typically be recorded in a deuterated solvent such as D₂O.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.85 - 3.00m1H-CH(CH₃)-
2.65 - 2.80m2H-CH₂-SH
1.25d3H-CH(CH₃)-

Note: Signals for the N-D and C-D protons of the glycine-d5 moiety will not be observed in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
178.5Amide C=O
173.0Carboxylic acid C=O
45.0-CH(CH₃)-
38.5-CH₂-SH
17.0-CH(CH₃)-

Note: The signals for the deuterated carbons of the glycine-d5 moiety will be significantly broadened and likely unobserved or very weak in a standard ¹³C NMR spectrum due to quadrupolar relaxation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for confirming the molecular weight and isotopic enrichment of the final product.

Table 3: Predicted Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Ion Species
ESI-Negative181.06 (calculated)[M-H]⁻
ESI-Positive183.08 (calculated)[M+H]⁺
ESI-Positive205.06 (calculated)[M+Na]⁺

Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization Start Start Materials: - 3-Mercapto-2-methylpropanoic acid - Trityl chloride - Glycine-d5 Protection Step 1: Thiol Protection (Tritylation) Start->Protection Coupling Step 2: Amide Coupling (EDC/HOBt) Protection->Coupling Deprotection Step 3: Deprotection (Acidic Cleavage) Coupling->Deprotection Crude_Product Crude Product Deprotection->Crude_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - HPLC Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis and characterization.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(Tritylthio)-2-methylpropanoic acid (Thiol Protection)

  • To a solution of 3-mercapto-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(tritylthio)-2-methylpropanoic acid.

Step 2: Synthesis of N-(3-(Tritylthio)-2-methylpropanoyl)glycine-d5 (Amide Coupling)

  • Dissolve 3-(tritylthio)-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add glycine-d5 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5 (1.0 eq) in a mixture of DCM.

  • Add triisopropylsilane (TIS) (5.0 eq) as a scavenger.

  • Slowly add trifluoroacetic acid (TFA) (20-50% in DCM) to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid and wash with cold diethyl ether.

  • Purify the crude product by recrystallization or preparative HPLC to obtain the final product, this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the final product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquire mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions.

High-Performance Liquid Chromatography (HPLC):

  • Develop a suitable HPLC method to assess the purity of the final compound. A reverse-phase C18 column is typically used.

  • Prepare a standard solution of the compound of known concentration.

  • Inject the sample and the standard into the HPLC system and analyze the chromatograms to determine the purity and retention time.

Conclusion

References

An In-depth Technical Guide to N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5) is the deuterated analog of Tiopronin, a thiol-containing drug primarily used in the management of cystinuria. This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of Tiopronin, with a special focus on the role of its deuterated form in research and development. While specific experimental data on the deuterated compound is limited in publicly available literature, this guide extrapolates from the extensive data on Tiopronin to provide a thorough understanding of its function and the utility of its isotopically labeled counterpart.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, commercially known as Tiopronin, is a crucial therapeutic agent for the prevention of cystine kidney stone formation in patients with severe homozygous cystinuria.[1] It acts as a cystine-binding thiol drug. The deuterated form, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in biological matrices without altering the fundamental chemical properties of the molecule.

Physicochemical Properties

The fundamental properties of Tiopronin and its deuterated analog are summarized below. Note that while some data for the d5 variant is available, most of the detailed physicochemical and pharmacokinetic data pertains to the non-labeled compound.

PropertyN-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)This compound
Molecular Formula C₅H₉NO₃SC₆H₆D₅NO₃S
Molecular Weight 163.20 g/mol [3][4]182.25 g/mol [5][6]
CAS Number 1953-02-21184993-97-2[5][6]
Appearance White crystalline powder[4]White to Off-White Solid[5]
Solubility Freely soluble in water[3][4]Not explicitly stated, but expected to be similar to Tiopronin
Synonyms Tiopronin, Thiola, N-(2-Mercaptopropionyl) glycine3-Mercapto-2-methyl-propionylaminoacetic Acid-d5, DA 12-d5[5]

Mechanism of Action: Thiol-Disulfide Exchange

The primary therapeutic effect of Tiopronin is derived from its active thiol (-SH) group, which undergoes a thiol-disulfide exchange reaction with cystine.[7][8] Cystine, a dimer of the amino acid cysteine, is poorly soluble in urine, leading to the formation of crystals and subsequently kidney stones in individuals with cystinuria.[7]

Tiopronin intervenes by breaking the disulfide bond in cystine, forming a more soluble mixed disulfide of tiopronin-cysteine.[8][9] This reaction effectively reduces the concentration of free cystine in the urine to below its solubility limit, thereby preventing stone formation.[8] The resulting tiopronin-cysteine complex is approximately 50 times more soluble in urine than cystine itself.[7]

Thiol-Disulfide Exchange cluster_reactants Reactants cluster_products Products Tiopronin Tiopronin (R-SH) MixedDisulfide Tiopronin-Cysteine Mixed Disulfide (R-S-S-Cys) Tiopronin->MixedDisulfide Thiol-Disulfide Exchange Cystine Cystine (Cys-S-S-Cys) Cystine->MixedDisulfide Cysteine Cysteine (Cys-SH) Cystine->Cysteine

Mechanism of action of Tiopronin.

Pharmacokinetics

Pharmacokinetic studies of oral Tiopronin have been conducted in healthy subjects. The use of deuterated internal standards like this compound is critical for the accuracy of these studies.

ParameterValue (for Tiopronin)Reference
Time to Peak Plasma Concentration (Tmax) 3-6 hours[6]
Terminal Half-life (total Tiopronin) 53 hours[6]
Terminal Half-life (unbound Tiopronin) 1.8 hours[6]
Mean Residence Time (total Tiopronin) 58 hours[6]
Mean Residence Time (unbound Tiopronin) 6 hours[6]
Absolute Bioavailability 63%[6]
Urinary Excretion 74% within the first 6 hours[6]

Note: The significant difference between the pharmacokinetics of total and unbound tiopronin indicates extensive protein and tissue binding.[6]

Experimental Protocols

Quantification of Tiopronin in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Tiopronin in plasma, a process where this compound would be used as an internal standard.

Objective: To determine the concentration of Tiopronin in human plasma samples.

Materials:

  • Human plasma samples

  • This compound (Internal Standard)

  • 1,4-dithiothreitol (DTT) as a reducing agent[7]

  • Perchloric acid (10%) for deproteinization[7]

  • Methanol

  • Ammonium acetate

  • C8 or C18 liquid chromatography column[1][7]

  • Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) source[1][7]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • To a known volume of plasma, add the internal standard (this compound) at a known concentration.

    • Add DTT to reduce any disulfide-bound Tiopronin.[7]

    • Precipitate plasma proteins by adding 10% perchloric acid.[7]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the analyte and internal standard on the C8 or C18 column using an isocratic mobile phase (e.g., Methanol:5 mmol/L ammonium acetate, 20:80, v/v).[7]

    • Detect and quantify Tiopronin and its deuterated internal standard using the mass spectrometer in negative electrospray ionization mode.[7]

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Tiopronin and a fixed concentration of the internal standard.

    • Determine the concentration of Tiopronin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Workflow Start Plasma Sample Collection AddIS Addition of Internal Standard (Tiopronin-d5) Start->AddIS Reduction Reduction with DTT AddIS->Reduction Deproteinization Protein Precipitation (Perchloric Acid) Reduction->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End Concentration of Tiopronin Determined DataAnalysis->End

Workflow for Tiopronin quantification.
Measurement of Urinary Cystine Concentration

This protocol outlines a colorimetric method for determining urinary cystine levels, which is essential for diagnosing cystinuria and monitoring the efficacy of Tiopronin treatment.

Objective: To quantify the concentration of cystine in a 24-hour urine sample.

Materials:

  • 24-hour urine sample collected in a container with 10 mL of 19% HCl.[5]

  • Sodium cyanide solution

  • Sodium nitroprusside solution

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Record the total volume of the 24-hour urine collection.

    • Take an aliquot of the urine sample.

  • Colorimetric Reaction:

    • Add sodium cyanide to the urine aliquot. This reduces cystine to cysteine.[10]

    • After a 10-minute incubation, add sodium nitroprusside. This reagent reacts with the sulfhydryl groups of cysteine to produce a red-purple color.[10]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 521 nm) within 20 seconds of adding the nitroprusside.[11]

  • Quantification:

    • Prepare a standard curve using known concentrations of cystine.

    • Determine the cystine concentration in the urine sample by comparing its absorbance to the standard curve.

    • Calculate the total 24-hour urinary cystine excretion based on the concentration and the total urine volume.

Applications in Research and Drug Development

This compound is a critical tool for:

  • Pharmacokinetic Studies: As an internal standard, it allows for the precise and accurate quantification of Tiopronin in biological fluids, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Bioequivalence Studies: It is used to compare the bioavailability of different formulations of Tiopronin.

  • Metabolite Identification: Deuterium labeling can help in tracing the metabolic fate of Tiopronin and identifying its metabolites.

  • Drug-Drug Interaction Studies: It facilitates the accurate measurement of Tiopronin levels when co-administered with other drugs to assess potential interactions.

Conclusion

This compound is an indispensable tool for the research and development of Tiopronin. While the therapeutic benefits are attributed to the non-deuterated form, the deuterated analog underpins the robust analytical methodologies required for its clinical evaluation and optimization. A thorough understanding of Tiopronin's mechanism of action and pharmacokinetics, facilitated by the use of its deuterated counterpart, is essential for its effective and safe use in the management of cystinuria. Further research into the potential kinetic isotope effects of deuteration on the pharmacokinetics of Tiopronin could provide deeper insights into its metabolic pathways.

References

An In-depth Technical Guide to N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterated analog of Tiopronin, a thiol-containing drug. This document provides a comprehensive overview of its chemical properties, potential synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry. Furthermore, it explores the antioxidant mechanism of its non-deuterated counterpart, Tiopronin, and its potential influence on the c-myc signaling pathway, a critical regulator of cellular processes. This guide is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Chemical Properties

This compound is a stable, isotopically labeled compound used primarily in research and analytical applications. Its fundamental chemical properties are summarized below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms (3-Mercapto-2-(methyl-d3)propanoyl-3,3-d2)glycine[2]
CAS Number 1184993-97-2[1][3]
Molecular Formula C₆H₆D₅NO₃S[1][3]
Molecular Weight 182.25 g/mol [1][3]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]

Synthesis

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be extrapolated from the known synthesis of its non-deuterated analog, Tiopronin (N-(2-Mercaptopropionyl)glycine), and general methods for N-acylation of amino acids. The key step would involve the use of a deuterated glycine precursor.

A general, conceptual synthesis pathway is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.

Conceptual Synthetic Pathway

A potential synthesis could involve the acylation of glycine-d5 with 2-methyl-3-mercapto-propanoic acid or a suitable derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Glycine-d5 Glycine-d5 Acylation Acylation Glycine-d5->Acylation 2-Methyl-3-mercaptopropanoic_acid 2-Methyl-3-mercaptopropanoic acid derivative (e.g., acid chloride or activated ester) 2-Methyl-3-mercaptopropanoic_acid->Acylation Target_Molecule This compound Acylation->Target_Molecule

Caption: Conceptual synthesis of this compound.

A more detailed, though still conceptual, experimental protocol based on the synthesis of N-substituted glycine oligomers could be as follows:[4]

  • Activation of Carboxylic Acid: 2-Methyl-3-mercaptopropanoic acid would first be activated. This could be achieved by converting it to its acid chloride using a reagent like thionyl chloride, or by forming an active ester.

  • Coupling Reaction: The activated 2-methyl-3-mercaptopropanoic acid derivative would then be reacted with glycine-d5 in a suitable aprotic solvent. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

  • Workup and Purification: Following the reaction, an aqueous workup would be performed to remove excess reagents and byproducts. The final product, this compound, would then be purified, likely by recrystallization or column chromatography.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the structure and the known spectra of related compounds, the expected analytical data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of deuterium atoms, the 1H NMR spectrum would be simplified compared to its non-deuterated counterpart. The signals corresponding to the deuterated methyl and glycine methylene protons would be absent or significantly reduced to very small residual peaks. The remaining proton signals would be from the methine group and the N-H and S-H protons, though the latter two are often broad and may exchange with deuterium if a protic solvent is used.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of 182.25. The fragmentation pattern would be expected to show characteristic losses of fragments such as the carboxyl group and parts of the propanoyl side chain.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Tiopronin and related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[5]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Tiopronin in a biological sample (e.g., plasma or urine). This protocol is based on general procedures for using deuterated internal standards and would require optimization for a specific application.[6]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a concentration that is appropriate for the expected range of the analyte in the samples.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine) at room temperature.

  • To a known volume of the sample (e.g., 100 µL), add a precise volume of the internal standard working solution.

  • Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), likely in positive or negative ion mode depending on which provides better sensitivity for Tiopronin.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tiopronin and this compound. The mass transitions for the deuterated standard will be shifted by +5 Da compared to the non-deuterated analyte.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of Tiopronin and a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of Tiopronin in the unknown samples is then determined from this calibration curve.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with This compound Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: Workflow for using this compound as an internal standard.

Biological Activity and Signaling Pathways

As a deuterated analog, this compound is expected to have a biological activity profile very similar to that of Tiopronin. The primary mechanism of action of Tiopronin is related to its thiol group, which allows it to participate in thiol-disulfide exchange reactions and act as an antioxidant.[7]

Antioxidant Mechanism and Potential Impact on c-myc Signaling

Tiopronin is known to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and preventing the depletion of intracellular glutathione (GSH).[7] The c-myc proto-oncogene is a key regulator of cell proliferation, growth, and apoptosis, and its expression and activity can be influenced by the cellular redox state.

While direct evidence of Tiopronin modulating the c-myc pathway is limited, a plausible indirect mechanism can be proposed. Oxidative stress is known to activate signaling pathways that can lead to the upregulation of c-myc. By reducing ROS levels, Tiopronin could potentially downregulate c-myc expression, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[8][9]

G cluster_0 Cellular Environment cluster_1 Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress (Increased ROS) Signaling_Pathways Redox-Sensitive Signaling Pathways Oxidative_Stress->Signaling_Pathways activates Tiopronin Tiopronin / this compound Tiopronin->Oxidative_Stress inhibits c_myc c-myc Expression Signaling_Pathways->c_myc regulates Proliferation Cell Proliferation c_myc->Proliferation promotes Apoptosis Apoptosis c_myc->Apoptosis inhibits

Caption: Potential influence of Tiopronin on the c-myc signaling pathway via its antioxidant activity.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of Tiopronin. Understanding its chemical properties and the biological activities of its non-deuterated counterpart provides a strong foundation for its effective use in analytical methodologies and for exploring its potential therapeutic implications in contexts where redox modulation of signaling pathways like c-myc is relevant. Further research into its specific synthesis and detailed characterization will undoubtedly expand its applications in the scientific community.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of Tiopronin, also known as N-(2-Mercaptopropionyl)glycine. As a deuterated homolog, its fundamental mechanism of action is identical to that of Tiopronin. The inclusion of five deuterium atoms is primarily intended to alter the pharmacokinetic profile of the molecule, potentially affecting its metabolism and half-life, without changing its pharmacodynamic properties. This guide will provide a comprehensive overview of the core mechanism of action of this compound, based on the extensive research conducted on its non-deuterated parent, Tiopronin.

Tiopronin is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the excessive excretion of cystine and the subsequent formation of kidney stones.[1][2] The therapeutic effects of Tiopronin are centered on its chemical reactivity as a thiol agent, with secondary antioxidant and anti-inflammatory properties also contributing to its clinical profile.

Primary Mechanism of Action: Thiol-Disulfide Exchange

The principal mechanism through which this compound exerts its therapeutic effect in cystinuria is via a thiol-disulfide exchange reaction with cystine.[2][3] Cystine, an amino acid composed of two cysteine molecules linked by a disulfide bond, is poorly soluble in urine.[1] In individuals with cystinuria, elevated urinary concentrations of cystine lead to its precipitation and the formation of calculi.[2]

The free thiol (-SH) group in this compound acts as a reducing agent, attacking the disulfide bond of cystine. This reaction cleaves the cystine molecule, resulting in the formation of a mixed disulfide, cysteine-tiopronin, which is significantly more water-soluble than cystine itself.[1][2] This increase in solubility prevents the crystallization of cystine and can lead to the dissolution of existing stones.[4] The reduction in free urinary cystine is proportional to the administered dose of the drug.[5]

cluster_urine Urinary Environment cluster_outcome Therapeutic Outcome Cystine Insoluble Cystine (Cys-S-S-Cys) Complex Soluble Tiopronin-Cysteine Disulfide Complex Cystine->Complex Formation of Tiopronin This compound (Tiopronin-SH) Tiopronin->Cystine Thiol-Disulfide Exchange Prevention Prevention of Cystine Stone Formation Complex->Prevention Dissolution Dissolution of Existing Cystine Stones Complex->Dissolution

Thiol-Disulfide Exchange Mechanism of Action.

Secondary Mechanisms of Action

Beyond its primary role in cystine solubilization, this compound, like its parent compound, exhibits antioxidant and anti-inflammatory properties.

Antioxidant Activity: The thiol group is highly reactive and can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant capacity helps to mitigate oxidative stress, which can contribute to renal tissue damage in patients with cystinuria.[2][6] By scavenging these harmful species, the compound helps protect kidney cells and maintain renal function.[2]

Anti-inflammatory Properties: Chronic irritation from cystine stones can lead to inflammation in the renal system.[1] Tiopronin has been shown to possess anti-inflammatory effects, which can help to alleviate the symptoms associated with cystinuria and create a less favorable environment for stone formation.[1]

Quantitative Data

The efficacy of Tiopronin in increasing the solubility of cystine has been quantified in several studies. The following table summarizes key findings on the effect of Tiopronin on urinary cystine parameters.

ParameterDosageResultReference
Cystine Capacity 1 g/day Increase from -39.1 to 130.4 mg/L (P<0.009)[7]
24-hour Cystine Excretion 1 g/day Decrease from 1003.9 to 834.8 mg/day (P=0.039)[7]
Urinary Cystine Reduction 1 g/day Expected reduction of 250-350 mg/day[5]
Urinary Cystine Reduction 2 g/day Expected reduction of approximately 500 mg/day[5]
Antioxidant Activity (IC50) 356 µMInhibition of bovine erythrocyte glutathione peroxidase[8]

Experimental Protocols

The following is a representative experimental protocol for determining the effect of this compound on cystine solubility in urine. This protocol is based on methodologies described in the literature for Tiopronin.[1][9]

Objective: To quantify the increase in cystine solubility in a urine sample upon treatment with this compound.

Materials:

  • Urine samples (from healthy volunteers or cystinuria patients)

  • Cystine powder

  • This compound stock solution (e.g., 20 mM)

  • Phosphate buffered saline (PBS)

  • Centrifuge tubes

  • Incubator/shaker

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Sodium nitroprusside reagent (for colorimetric assay)

Procedure:

  • Sample Preparation:

    • Aliquots of urine (e.g., 0.9 mL) are placed into centrifuge tubes.

    • A known amount of cystine (e.g., 1 mg) is added to each tube to create a supersaturated solution.

  • Treatment:

    • A specific volume of the this compound stock solution (e.g., 0.1 mL to achieve a final concentration of 2 mM) is added to the test samples.

    • A corresponding volume of PBS is added to the control samples.

  • Incubation:

    • The tubes are incubated at 37°C with gentle agitation for a predetermined period (e.g., 24 or 48 hours) to allow the thiol-disulfide exchange reaction to reach equilibrium.

  • Separation of Undissolved Cystine:

    • The samples are centrifuged to pellet the undissolved cystine.

  • Quantification of Solubilized Cystine:

    • The supernatant is carefully collected.

    • The concentration of solubilized cystine in the supernatant is determined using a suitable analytical method, such as:

      • Sodium Nitroprusside Assay: A colorimetric method where the reagent reacts with sulfhydryl groups, and the absorbance is measured.[1]

      • HPLC: Provides a more specific and accurate quantification of the mixed disulfide and remaining cystine.

  • Data Analysis:

    • The concentration of solubilized cystine in the treated samples is compared to that in the control samples to determine the increase in solubility attributable to this compound.

start Start prep Prepare Urine Samples with Excess Cystine start->prep treat Add this compound (Test) or PBS (Control) prep->treat incubate Incubate at 37°C with Agitation treat->incubate centrifuge Centrifuge to Pellet Undissolved Cystine incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Solubilized Cystine (e.g., HPLC, Nitroprusside Assay) supernatant->quantify analyze Compare Treated vs. Control to Determine Solubility Increase quantify->analyze end End analyze->end

Experimental Workflow for Cystine Solubility Assay.

Conclusion

The mechanism of action of this compound is fundamentally that of its parent compound, Tiopronin. Its primary therapeutic utility in cystinuria arises from its ability to chemically modify cystine through a thiol-disulfide exchange, forming a more soluble compound and thereby preventing the formation of kidney stones. Additionally, its antioxidant and anti-inflammatory properties may provide further clinical benefits by protecting renal tissue and reducing inflammation. The deuteration of the molecule is anticipated to primarily influence its pharmacokinetic properties, potentially offering advantages in terms of dosing and patient compliance. Further research into the specific pharmacokinetic profile of the deuterated compound is warranted to fully elucidate its clinical advantages.

References

An In-Depth Technical Guide to the Mass Spectrum of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin. This document outlines the predicted fragmentation patterns, relevant experimental protocols, and the logical basis for spectral interpretation, serving as a valuable resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, commonly known as Tiopronin, is a thiol-containing drug used in the treatment of cystinuria. Its deuterated isotopologue, this compound, is frequently employed as an internal standard in bioanalytical methods to ensure accuracy and precision. A thorough understanding of its mass spectrometric behavior is paramount for method development and data interpretation. This guide focuses on the mass spectrum of the d5 variant, predicting its fragmentation based on the known behavior of the parent compound and the specific locations of the deuterium labels.

Chemical Structure and Deuteration

The chemical structure of this compound is crucial for interpreting its mass spectrum. The five deuterium atoms are specifically located on the 2-methylpropanoyl moiety of the molecule.

  • Three deuterium atoms replace the hydrogens of the methyl group.

  • Two deuterium atoms replace the hydrogens on the third carbon of the propanoyl chain.

This specific labeling pattern is critical for predicting the mass-to-charge ratio (m/z) of the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted based on the fragmentation of its non-deuterated counterpart, Tiopronin. In negative electrospray ionization (ESI) mode, Tiopronin typically forms a deprotonated molecule [M-H]⁻. The d5 analog is expected to behave similarly.

Table 1: Predicted m/z Values for the Molecular Ion of this compound and its Parent Compound.

CompoundMolecular FormulaMolecular Weight (Da)Predicted [M-H]⁻ (m/z)
N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)C6H11NO3S177.22176.0
This compoundC6H6D5NO3S182.25181.1

The primary fragmentation pathway for Tiopronin and its deuterated analog involves the cleavage of the amide bond, a common fragmentation for molecules with this functional group. This cleavage results in the formation of a glycinate anion.

cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions Precursor This compound [M-H]⁻ m/z = 181.1 Fragmentation Amide Bond Cleavage Precursor->Fragmentation Energy Fragment1 Glycinate Anion [C2H4NO2]⁻ m/z = 74.0 Fragmentation->Fragment1 Neutral Neutral Loss C4H2D5OS m/z = 107.1 Fragmentation->Neutral

Figure 1: Predicted fragmentation of this compound.

Table 2: Predicted Major Fragment Ions for Tiopronin and this compound in Negative ESI-MS/MS.

Precursor CompoundPrecursor Ion [M-H]⁻ (m/z)Major Product IonProduct Ion (m/z)Proposed Neutral Loss
N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)176.0Glycinate anion74.03-Mercapto-2-methylpropanal
This compound181.1Glycinate anion74.03-Mercapto-2-(methyl-d3)-3,3-d2-propanal

Since the deuterium labels are on the 2-methylpropanoyl portion of the molecule, the glycinate fragment remains unlabeled, and its m/z value is expected to be identical to that of the non-deuterated standard.

Experimental Protocols

The analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on common practices for the analysis of Tiopronin.

4.1. Sample Preparation

Due to the presence of a reactive thiol group, which can form disulfides, a reduction step is often necessary to ensure all of the analyte is in its monomeric form.

  • Reduction: To an aliquot of the sample (e.g., plasma), add a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Internal Standard Spiking: Add the working solution of this compound.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol, or an acid like perchloric acid.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

4.2. Liquid Chromatography (LC)

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

4.3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for the analyte and the internal standard.

Table 3: Typical MRM Transitions for Tiopronin and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tiopronin176.074.0
This compound181.174.0

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Tiopronin using its deuterated internal standard.

cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma) Reduction Reduction of Disulfides (e.g., DTT) Sample->Reduction Spiking Spiking with This compound Reduction->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LC_MS LC-MS/MS Analysis (Negative ESI, MRM) Centrifugation->LC_MS Quantification Quantification LC_MS->Quantification

Figure 2: Experimental workflow for Tiopronin analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted mass spectrum, centered around the deprotonated molecular ion at m/z 181.1 and a major fragment at m/z 74.0 resulting from amide bond cleavage, offers a solid basis for the development of robust and reliable quantitative analytical methods. The detailed experimental protocol serves as a practical starting point for researchers in drug development and related scientific fields. The provided diagrams visually summarize the key fragmentation pathway and the analytical workflow, facilitating a clearer comprehension of the underlying principles.

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1184993-97-2

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterated analog of Tiopronin, a thiol-containing drug.[1] It is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic research to ensure high accuracy and precision in the quantification of Tiopronin in biological matrices.[1] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This technical guide provides an in-depth overview of this compound, focusing on the properties and applications of its non-deuterated counterpart, Tiopronin. Due to the limited availability of specific experimental data for the d5-labeled compound, this document infers its scientific applications from the extensive research conducted on Tiopronin.

Chemical and Physical Properties

PropertyValue
CAS Number 1184993-97-2
Molecular Formula C₆H₆D₅NO₃S
Molecular Weight 182.25 g/mol
Synonyms Tiopronin-d5
Appearance Inquire with supplier
Solubility Inquire with supplier

Mechanism of Action (Inferred from Tiopronin)

The primary therapeutic application of Tiopronin is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[2] The mechanism of action is a thiol-disulfide exchange with cystine.[2][3][4][5] Tiopronin's free thiol group cleaves the disulfide bond in the sparingly soluble cystine molecule, forming a more water-soluble mixed disulfide of tiopronin-cysteine.[2][3][4][5] This reaction reduces the overall concentration of free cystine in the urine, thereby preventing its crystallization and the formation of stones.[2][5]

Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species (ROS).[2][6] This action is attributed to its thiol group, which can neutralize free radicals and protect tissues from oxidative damage.[2][6] This antioxidant activity may also involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Signaling Pathway Diagrams

cluster_0 Thiol-Disulfide Exchange in Cystinuria Cystine Cystine Tiopronin_Cysteine_Disulfide Tiopronin_Cysteine_Disulfide Cystine->Tiopronin_Cysteine_Disulfide Thiol-Disulfide Exchange Tiopronin Tiopronin Tiopronin->Tiopronin_Cysteine_Disulfide Increased_Solubility Increased_Solubility Tiopronin_Cysteine_Disulfide->Increased_Solubility Results in

Mechanism of Tiopronin in Cystinuria

cluster_1 Antioxidant Activity and Nrf2 Pathway ROS ROS Neutralized_ROS Neutralized_ROS ROS->Neutralized_ROS Scavenged by Tiopronin Tiopronin Tiopronin->Neutralized_ROS Nrf2 Nrf2 Tiopronin->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Induces expression of

Antioxidant Mechanism of Tiopronin

Pharmacokinetic Data (Tiopronin)

The use of deuterated internal standards like this compound is crucial for accurate pharmacokinetic studies of Tiopronin.[1] Below is a summary of pharmacokinetic parameters for orally administered Tiopronin in healthy subjects.

ParameterValueReference
Time to Maximum Concentration (Cmax) 3-6 hours[2]
Terminal Half-life (total Tiopronin) ~53 hours[2]
Terminal Half-life (unbound Tiopronin) ~1.8 hours[2]
Mean Residence Time (total Tiopronin) ~58 hours[2]
Mean Residence Time (unbound Tiopronin) ~6 hours[2]
Absolute Bioavailability ~63%[2]
Bioavailability from Urinary Excretion ~47%[2]

Note: These values can vary depending on the specific study design, dosage, and patient population.

Experimental Protocols (Inferred from Tiopronin)

The following are generalized experimental protocols for assessing the efficacy and properties of Tiopronin. These can be adapted for studies involving this compound as an internal standard.

Protocol 1: In Vitro Cystine Solubility Assay

This protocol is adapted from methods used to measure the effect of Tiopronin on cystine solubility in urine.[4][5]

Objective: To determine the in vitro efficacy of a compound in dissolving cystine.

Materials:

  • Cystine crystals

  • Artificial or patient urine samples

  • Tiopronin or test compound solution (at various concentrations)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium cyanide solution (10% w/v)

  • Sodium nitroprusside reagent

  • 96-well microplates

  • Incubator (37°C)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Add a known amount of cystine crystals to tubes containing urine samples.

  • Add the test compound solution to achieve the desired final concentrations.

  • Incubate the samples at 37°C with constant stirring for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved cystine.

  • Carefully remove the supernatant.

  • To determine the amount of dissolved cystine, a colorimetric assay using sodium nitroprusside can be performed on the supernatant.

    • In a 96-well plate, mix a sample of the supernatant with phosphate buffer and sodium cyanide solution.

    • Incubate at room temperature.

    • Add sodium nitroprusside reagent and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of dissolved cystine by comparing the absorbance to a standard curve.

Protocol 2: Quantitative Analysis of Tiopronin in Human Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Tiopronin in plasma, using this compound as an internal standard.[1][7][8]

Objective: To accurately measure the concentration of Tiopronin in human plasma samples.

Materials:

  • Human plasma samples

  • Tiopronin analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1,4-dithiothreitol (DTT) for reduction of disulfide bonds

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To release Tiopronin from disulfide bonds, add a reducing agent like DTT.

    • Spike the samples with a known concentration of the internal standard, this compound.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).

    • Detect and quantify Tiopronin and its deuterated internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of Tiopronin in the plasma samples by comparing the peak area ratios to a calibration curve prepared in the same biological matrix.

Experimental Workflow Diagram

cluster_2 Pharmacokinetic Study Workflow Study_Design Study Design and Protocol Development Subject_Recruitment Subject Recruitment and Dosing Study_Design->Subject_Recruitment Sample_Collection Biological Sample Collection (e.g., Plasma) Subject_Recruitment->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation, IS Spiking) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis Report Study Report Data_Analysis->Report

Workflow for a Tiopronin Pharmacokinetic Study

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with established safety guidelines and regulations. The information regarding the mechanism of action and experimental use is based on the non-deuterated compound, Tiopronin, and is provided for illustrative purposes for this compound.

References

Metabolic Fate of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 In Vivo: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the in vivo metabolic fate of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. While the metabolism of glycine and related N-acyl glycine compounds has been studied, direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this specific deuterated molecule is not available.

This guide is intended to provide a framework for the type of information required for a complete understanding of the metabolic fate of this compound. Should data from in vivo studies become available, this document can serve as a template for its organization and presentation.

Quantitative Data Summary

A complete understanding of the in vivo disposition of this compound would necessitate quantitative data on its presence and the presence of its metabolites in various biological matrices over time. This data is crucial for constructing a pharmacokinetic profile and understanding the extent of its biotransformation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Plasma

ParameterValueUnits
Cmax (Peak Plasma Concentration)Data Not Availableng/mL
Tmax (Time to Peak Concentration)Data Not Availablehours
AUC (Area Under the Curve)Data Not Availableng*h/mL
t1/2 (Half-life)Data Not Availablehours
ClearanceData Not AvailablemL/h/kg
Volume of DistributionData Not AvailableL/kg

Table 2: Hypothetical Distribution of this compound and its Metabolites in Tissues

TissueParent Compound Conc. (ng/g)Metabolite M1 Conc. (ng/g)Metabolite M2 Conc. (ng/g)
LiverData Not AvailableData Not AvailableData Not Available
KidneyData Not AvailableData Not AvailableData Not Available
BrainData Not AvailableData Not AvailableData Not Available
AdiposeData Not AvailableData Not AvailableData Not Available

Table 3: Hypothetical Excretion Profile of this compound and its Metabolites (% of Administered Dose)

Excretion RouteParent CompoundMetabolite M1Metabolite M2Total
UrineData Not AvailableData Not AvailableData Not AvailableData Not Available
FecesData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

To generate the data required for the tables above, a series of well-defined in vivo experiments would be necessary. The following outlines the typical methodologies that would be employed.

Animal Studies
  • Animal Model: Typically, rodent models such as Sprague-Dawley rats or C57BL/6 mice are used for initial pharmacokinetic and metabolism studies. The choice of species would depend on the specific research question and any known species-specific differences in relevant metabolic pathways.

  • Dosing: this compound would be administered via relevant routes, such as oral (gavage) and intravenous (bolus or infusion), to assess bioavailability and clearance. A range of doses would be used to evaluate dose-linearity.

  • Sample Collection: Blood samples would be collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected over specified intervals to determine the routes and extent of excretion. At the end of the study, various tissues (e.g., liver, kidney, brain, muscle, fat) would be harvested to assess tissue distribution.

Bioanalytical Method
  • Sample Preparation: Biological samples (plasma, urine, homogenized tissues) would undergo extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte of interest and remove interfering substances.

  • Analytical Technique: A sensitive and specific analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be required to quantify this compound and its potential metabolites. The use of a deuterated standard is advantageous for providing a stable internal standard for accurate quantification.

Potential Metabolic Pathways

While no specific data exists for this compound, we can hypothesize potential metabolic pathways based on the metabolism of related compounds, such as other N-acyl glycines and mercapturic acid pathway precursors.

The primary metabolic transformations could involve:

  • Oxidation of the thiol group: The mercapto group is a likely site for oxidation, potentially forming a disulfide bond with endogenous thiols like cysteine or glutathione, or being oxidized to a sulfinic or sulfonic acid.

  • Hydrolysis of the amide bond: The amide linkage between the 3-mercapto-2-methylpropanoyl moiety and the glycine could be a substrate for amidases, leading to the cleavage of the molecule into its constituent parts.

  • Conjugation reactions: The thiol group could undergo conjugation with endogenous molecules as part of the mercapturic acid pathway.

Below is a conceptual visualization of a potential metabolic pathway.

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver, Kidney) cluster_excretion Excretion Administered Compound This compound Systemic Circulation Parent Compound in Blood Administered Compound->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Parent Compound This compound Systemic Circulation->Parent Compound Metabolite_Oxidation S-Oxidized Metabolites (e.g., Sulfinic Acid) Parent Compound->Metabolite_Oxidation Metabolite_Hydrolysis 3-Mercapto-2-methylpropanoic acid + Glycine-d5 Parent Compound->Metabolite_Hydrolysis Metabolite_Conjugation Glutathione Conjugate Parent Compound->Metabolite_Conjugation Urine Urine Parent Compound->Urine Metabolite_Oxidation->Urine Metabolite_Hydrolysis->Urine Feces Feces Metabolite_Conjugation->Feces

Caption: Hypothetical metabolic pathway of this compound.

Below is a conceptual workflow for a typical in vivo metabolism study.

G cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation Dosing Compound Administration (Oral, IV) Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Collection Preparation Sample Preparation (Extraction, Cleanup) Collection->Preparation LCMS LC-MS/MS Analysis (Quantification of Parent & Metabolites) Preparation->LCMS PK Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->PK MetaboliteID Metabolite Identification LCMS->MetaboliteID Distribution Tissue Distribution Analysis LCMS->Distribution Excretion Excretion Profile LCMS->Excretion

Caption: General workflow for an in vivo metabolic fate study.

Conclusion

The development of a comprehensive technical guide on the in vivo metabolic fate of this compound is currently hindered by the absence of published experimental data. The framework presented here outlines the necessary quantitative data, experimental protocols, and potential metabolic pathways that would form the core of such a guide. Future research in this area will be essential to populate this framework and provide the drug development community with the critical information needed to assess the safety and efficacy of this compound.

Navigating the Stability of N-(3-Mercapto-2-methylpropanoyl)glycine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and reliability of this compound in experimental settings.

Core Stability Profile and Storage Recommendations

This compound, a thiol-containing compound, is susceptible to degradation, primarily through oxidation. The stability of its non-deuterated counterpart, Tiopronin, is known to be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Acidic conditions have been shown to enhance the stability of related thiol compounds by mitigating the formation of disulfide dimers.

Based on manufacturer recommendations and regulatory information for the parent compound, the following storage conditions are advised to maintain the integrity of this compound.

Table 1: Recommended Storage and Shipping Conditions

ParameterConditionNotes
Long-Term Storage -20°C Freezer or 2-8°C RefrigeratorTo minimize degradation over extended periods.
Short-Term Storage Controlled Room Temperature (25°C)Excursions permitted to 15-30°C for formulated products.[1]
Shipping Ambient TemperatureFor continental US shipments, though conditions may vary elsewhere.

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound involves the oxidation of its thiol group (-SH). This process can lead to the formation of various degradation products, with the most common being the disulfide dimer. Other potential oxidative products include sulfoxides and sulfinic acids.

The principal degradation reaction is the formation of the disulfide dimer, as illustrated in the signaling pathway below. This reaction is a key consideration in the handling and formulation of thiol-containing compounds.

cluster_0 Oxidative Degradation Thiol_Monomer_1 This compound (-SH) Disulfide_Dimer Disulfide Dimer (-S-S-) Thiol_Monomer_1->Disulfide_Dimer Oxidation Thiol_Monomer_2 This compound (-SH) Thiol_Monomer_2->Disulfide_Dimer

Figure 1: Primary Oxidative Degradation Pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following workflow outlines a typical forced degradation study for a thiol-containing compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) prep->hydrolysis Expose to oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B Guidelines) prep->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling assay Analyze using Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->assay characterization Characterize Degradants (e.g., MS, NMR) assay->characterization

Figure 2: Workflow for a Forced Degradation Study.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating Assay Method

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometric detection is commonly employed.

Table 2: Example HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (for identification of degradants).
Column Temperature 30°C
Injection Volume 10 µL

Handling and Safety Recommendations

Due to the thiol group, this compound has a potent odor and is susceptible to aerial oxidation. Proper handling procedures are necessary to ensure user safety and compound stability.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Inert Atmosphere: For critical applications and long-term storage of solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of waste material in accordance with local regulations for chemical waste.

By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Solubility Profile of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. Due to the limited availability of specific quantitative data for the deuterated compound, this document presents the solubility data for its non-deuterated analogue, N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin). The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. This guide also outlines a standard experimental protocol for solubility determination and includes a workflow diagram for methodological illustration.

Introduction to this compound

This compound is the deuterium-labeled version of N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin. Tiopronin is a pharmaceutical compound used in the treatment of cystinuria and has been investigated for its antioxidant properties.[1] The deuterated form is a stable isotope-labeled compound often utilized in research as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.

Solubility Data of N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)

The following tables summarize the mole fraction solubility (x) of Tiopronin in various binary organic solvent mixtures at different temperatures. The data was obtained using the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility (x) of Tiopronin in 1-Butanol + Toluene Mixtures [1]

Temperature (K)w(1-Butanol) = 1.0000w(1-Butanol) = 0.8018w(1-Butanol) = 0.6015w(1-Butanol) = 0.4012w(1-Butanol) = 0.2009w(1-Butanol) = 0.0000
273.150.02980.02450.01980.01550.01180.0085
283.150.04350.03620.02950.02330.01780.0130
293.150.06250.05220.04280.03400.02610.0192
303.150.08650.07250.05980.04780.03690.0274
313.150.11620.09780.08090.06520.05080.0380
318.150.13320.11260.09350.07550.05910.0444

Table 2: Mole Fraction Solubility (x) of Tiopronin in i-Butanol + Toluene Mixtures [1]

Temperature (K)w(i-Butanol) = 1.0000w(i-Butanol) = 0.8015w(i-Butanol) = 0.6013w(i-Butanol) = 0.4010w(i-Butanol) = 0.2008w(i-Butanol) = 0.0000
273.150.01380.01200.01040.00920.00880.0085
283.150.02020.01760.01540.01360.01300.0130
293.150.02900.02540.02240.02000.01910.0192
303.150.04100.03600.03200.02860.02740.0274
313.150.05680.05000.04460.04000.03840.0380
318.150.06600.05820.05200.04680.04500.0444

Table 3: Mole Fraction Solubility (x) of Tiopronin in 1-Butanol + Acetonitrile Mixtures [1]

Temperature (K)w(1-Butanol) = 1.0000w(1-Butanol) = 0.8011w(1-Butanol) = 0.6009w(1-Butanol) = 0.4006w(1-Butanol) = 0.2003w(1-Butanol) = 0.0000
273.150.02980.02580.02220.01880.01580.0130
283.150.04350.03780.03260.02780.02350.0195
293.150.06250.05450.04720.04050.03450.0288
303.150.08650.07580.06600.05700.04880.0412
313.150.11620.10220.08950.07780.06680.0570
318.150.13320.11750.10320.08980.07750.0665

Table 4: Mole Fraction Solubility (x) of Tiopronin in i-Butanol + Acetonitrile Mixtures [1]

Temperature (K)w(i-Butanol) = 1.0000w(i-Butanol) = 0.8010w(i-Butanol) = 0.6008w(i-Butanol) = 0.4005w(i-Butanol) = 0.2003w(i-Butanol) = 0.0000
273.150.01380.01350.01330.01320.01310.0130
283.150.02020.01980.01960.01950.01950.0195
293.150.02900.02850.02820.02800.02800.0288
303.150.04100.04020.03980.03950.03950.0412
313.150.05680.05580.05520.05480.05480.0570
318.150.06600.06480.06420.06380.06380.0665

Qualitative Solubility of Tiopronin:

  • DMSO: 32 mg/mL[2]

  • Methanol: Slightly soluble[3], 32 mg/mL[2]

  • Ethanol: Soluble[4], 32 mg/mL[2]

  • Water: Soluble[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound, such as this compound, in organic solvents using the widely accepted isothermal saturation (shake-flask) method.[1][5]

1. Materials and Apparatus:

  • Compound of interest (e.g., this compound)

  • High-purity organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation of Solvent Mixtures: If using binary solvents, prepare mixtures of known composition by mass.

  • Sample Preparation: Add an excess amount of the solute (the compound) to a series of vials, each containing a known volume or mass of the desired solvent or solvent mixture. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution. Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Quantification: Determine the concentration of the solute in the filtered sample using a validated analytical method, such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

  • Calculation of Solubility: From the determined concentration and the density of the solvent, calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in an organic solvent.

Solubility_Workflow Workflow for Solubility Determination A Start: Define Compound and Solvents B Add Excess Compound to Solvent in Vials A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Solid to Settle (Phase Separation) C->D E Withdraw and Filter Supernatant D->E F Analyze Sample Concentration (e.g., HPLC) E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: General workflow for determining the solubility of a compound.

References

Methodological & Application

The Gold Standard in Bioanalysis: N-(3-Mercapto-2-methylpropanoyl)glycine-d5 for Accurate Quantification of Tiopronin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin, is a thiol-containing drug primarily used in the management of cystinuria, a rare genetic disorder that leads to the formation of cystine kidney stones. Accurate and precise quantification of Tiopronin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in bioanalysis to ensure the highest level of accuracy and precision. N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the analyte ensure it effectively compensates for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The application of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the biological sample at the initial stage of sample preparation. Because the internal standard is chemically identical to Tiopronin, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization.[2] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations encountered during the analytical workflow are normalized, leading to highly accurate and precise quantification.[2]

Experimental Protocols

I. Bioanalytical Method for Tiopronin in Human Plasma using LC-MS/MS

This protocol outlines a robust method for the quantification of Tiopronin in human plasma utilizing this compound as an internal standard.

1. Materials and Reagents

  • Tiopronin analytical standard

  • This compound (or other deuterated Tiopronin analogs like Tiopronin-d3)[1]

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • 1,4-Dithiothreitol (DTT) or L-Cysteine (for reduction of disulfide bonds)[3][4]

2. Preparation of Stock and Working Solutions

  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiopronin in methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

  • Tiopronin Working Solutions: Prepare calibration standards and quality control (QC) samples by serially diluting the Tiopronin stock solution with a 50:50 (v/v) acetonitrile:water mixture.[1]

  • Internal Standard Working Solution: Dilute the internal standard stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).[1]

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a 100 mM DTT solution to reduce disulfide bonds.[5]

  • Add 50 µL of the internal standard working solution to each sample.[5]

  • Vortex the samples briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • LC System: UHPLC system[6]

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)[5][7]

    • Mobile Phase A: Water with 0.1% formic acid[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

    • Flow Rate: 0.2 - 0.5 mL/min[1]

    • Injection Volume: 5 - 10 µL[1]

    • Column Temperature: 30 - 40 °C[1]

    • Gradient Elution: Employ a suitable gradient to separate Tiopronin from endogenous interferences.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer[1]

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[1][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions:

      • The specific precursor to product ion transitions for Tiopronin and this compound should be optimized on the instrument being used. For guidance, typical transitions for Tiopronin and a deuterated analog are provided in the data summary table.[4]

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters and acceptance criteria for the quantification of Tiopronin using a deuterated internal standard.

Table 1: Linearity and Range

ParameterAcceptance CriteriaTypical Result
Calibration Curve ModelLinear, weighted (1/x or 1/x²)y = 0.005x + 0.002
Correlation Coefficient (r)≥ 0.990.9985
Linearity Rangee.g., 10 - 5000 ng/mL10 - 5000 ng/mL
Back-calculated Concentration DeviationWithin ±15% of nominal (±20% at LLOQ)All points within criteria

LLOQ: Lower Limit of Quantification[6]

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15, 3 runs)
Precision (%CV) Accuracy (%RE)
Acceptance Criteria ≤20% ±20%
LLOQ108.5-5.2
Acceptance Criteria ≤15% ±15%
Low QC306.12.5
Medium QC25004.8-1.8
High QC40005.23.1

%CV = (Standard Deviation / Mean) * 100; %RE = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100[6]

Table 3: Recommended MRM Transitions (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tiopronin162.075.0
This compound (or Tiopronin-d3)165.078.0

Note: These values may require fine-tuning on the specific mass spectrometer used.[4]

Visualizations

Diagram 1: Experimental Workflow for Tiopronin Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with This compound plasma->add_is reduce Reduce with DTT add_is->reduce ppt Protein Precipitation (Acetonitrile) reduce->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Bioanalytical workflow for Tiopronin quantification.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

idms cluster_sample Biological Sample cluster_is Internal Standard cluster_process Sample Processing & Analysis cluster_detection Mass Spectrometry Detection cluster_quant Quantification analyte Tiopronin process Extraction LC Separation Ionization analyte->process is Tiopronin-d5 is->process ms_detect MS Detector process->ms_detect ratio Ratio of Analyte Signal to IS Signal ms_detect->ratio

Caption: Isotope dilution principle for accurate quantification.

References

Application Note: Quantitative Analysis of Tiopronin in Human Plasma using N-(3-Mercapto-2-methylpropanoyl)glycine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Tiopronin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-(3-Mercapto-2-methylpropanoyl)glycine-d5, to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The straightforward protein precipitation-based sample preparation and a validated LC-MS/MS method make it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Tiopronin.

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria, a rare genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder.[1] Tiopronin acts through a thiol-disulfide exchange mechanism with cystine, forming a more soluble mixed disulfide, thereby reducing the urinary concentration of cystine and preventing stone formation.[2]

Accurate quantification of Tiopronin in biological matrices is essential for understanding its pharmacokinetics and for optimizing therapeutic regimens. LC-MS/MS has become the method of choice for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[2] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate correction for analytical variability.[2]

This document provides a comprehensive protocol for the determination of Tiopronin in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • Tiopronin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • 1,4-Dithiothreitol (DTT)

Stock and Working Solutions Preparation
  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Tiopronin analytical standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Tiopronin Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Tiopronin stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[3]

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.[3]

Sample Preparation

Due to the presence of a reactive thiol group, Tiopronin can form disulfide bonds with itself or with endogenous thiols in biological matrices. A reduction step is therefore crucial for the accurate measurement of total Tiopronin.

  • Thaw frozen human plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL).

  • Reduction Step: Add 20 µL of a freshly prepared 100 mg/mL 1,4-Dithiothreitol (DTT) solution in water. Vortex for 30 seconds and incubate at 37°C for 30 minutes to reduce all disulfide bonds.[1]

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.[3]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[3]

LC-MS/MS Conditions

Liquid Chromatography

  • LC System: A validated UHPLC system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences. (e.g., Start with 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are predicted based on the fragmentation of Tiopronin and Tiopronin-d3.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Tiopronin162.075.0Negative
This compound (IS)167.075.0 or 80.0*Negative

Note: The product ion for the d5-internal standard will depend on the position of the deuterium labels and should be empirically determined. A product ion of m/z 75.0 is likely if the fragmentation cleaves the amide bond, leaving the glycine-d5 moiety intact. An alternative would be the loss of the deuterated methyl and methylene groups from the propanoyl moiety.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters and acceptance criteria for a robust LC-MS/MS assay for Tiopronin.

Table 1: Calibration Curve Parameters
ParameterTypical Value
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Weighting1/x²
Table 2: Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ0.05< 20%< 20%± 20%
Low QC0.15< 15%< 15%± 15%
Mid QC1.5< 15%< 15%± 15%
High QC7.5< 15%< 15%± 15%

Data presented are representative and should be established for each specific laboratory and study.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike with IS (this compound) p1->p2 p3 Reduction with DTT p2->p3 p4 Protein Precipitation (Acetonitrile) p3->p4 p5 Centrifugation p4->p5 p6 Evaporation of Supernatant p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC System p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Ratio of Analyte/IS Peak Area d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Bioanalytical workflow for the quantification of Tiopronin.

Tiopronin's Mechanism of Action in Cystinuria

G Cystine Cystine (Insoluble) MixedDisulfide Tiopronin-Cysteine Mixed Disulfide (Soluble) Cystine->MixedDisulfide Thiol-Disulfide Exchange Tiopronin Tiopronin (Thiol Drug) Tiopronin->MixedDisulfide Excretion Renal Excretion MixedDisulfide->Excretion

Caption: Tiopronin's therapeutic mechanism in cystinuria.[2]

References

Application Notes and Protocols for the Bioanalytical Method Development of Tiopronin using N-(3-Mercapto-2-methylpropanoyl)glycine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin, or N-(2-mercaptopropionyl)-glycine, is a crucial thiol-containing drug used in the management of cystinuria, a genetic disorder that leads to the formation of cystine kidney stones.[1][2] Accurate and precise quantification of Tiopronin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the quantification of Tiopronin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The "gold standard" in bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1] This method employs N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5), a deuterated homolog of Tiopronin, to ensure the highest accuracy and precision. The SIL-IS mimics the analyte throughout sample preparation and analysis, effectively correcting for matrix effects and variability.[1][3]

This document outlines the experimental workflow, detailed protocols, and expected quantitative performance of the method.

Principle of the Method

The bioanalytical method involves the following key steps:

  • Sample Preparation: Human plasma samples are first treated with a reducing agent, 1,4-Dithiothreitol (DTT), to cleave any disulfide bonds and ensure all Tiopronin is in its free thiol form.[4][5] This is followed by protein precipitation with acetonitrile to remove larger biomolecules.[6][7]

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer. The analyte and the internal standard are separated chromatographically and detected using Multiple Reaction Monitoring (MRM) in negative electrospray ionization mode.

  • Quantification: The concentration of Tiopronin in the samples is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Experimental Workflow

The overall experimental workflow for the quantification of Tiopronin in human plasma is depicted below.

Bioanalytical Workflow for Tiopronin Quantification Bioanalytical Workflow for Tiopronin Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Tiopronin & IS Stock Solutions prep_working Prepare Calibration Standards & QC Samples prep_stock->prep_working spike_is Spike IS into Plasma Samples prep_working->spike_is add_dtt Add Reducing Agent (DTT) spike_is->add_dtt precipitate Protein Precipitation (Acetonitrile) add_dtt->precipitate centrifuge Centrifuge precipitate->centrifuge transfer_evap Transfer & Evaporate Supernatant centrifuge->transfer_evap reconstitute Reconstitute in Mobile Phase transfer_evap->reconstitute inject Inject onto LC Column reconstitute->inject detect MS/MS Detection (MRM Mode) inject->detect integrate Peak Integration & Ratio Calculation detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: A flowchart illustrating the major steps in the bioanalytical method for Tiopronin quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Tiopronin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 1,4-Dithiothreitol (DTT)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tiopronin and dissolve it in 10 mL of methanol.[6]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Tiopronin Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Tiopronin stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.[6]

Sample Preparation
  • Thaw frozen human plasma samples, calibration standards, and QC samples to room temperature.

  • To a 100 µL aliquot of each plasma sample, add 50 µL of the internal standard working solution (1 µg/mL).[7]

  • Add 20 µL of a freshly prepared 20 mM DTT solution in water to each sample. Vortex briefly and incubate at 37°C for 30 minutes to reduce disulfide bonds.[5][8]

  • Add 250 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture vigorously for 30 seconds.[9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

ParameterValue
LC SystemUHPLC system
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry:

ParameterValue
InstrumentTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Scan TypeMultiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tiopronin162.075.0
This compound167.0*75.0 or 80.0**

Note: The precursor ion for the d5-internal standard is calculated based on the addition of 5 daltons to the mass of Tiopronin. This value should be confirmed by direct infusion of the standard. *Note: The product ion for the d5-internal standard will depend on the position of the deuterium labels and should be optimized during method development. A common fragment corresponds to the glycine moiety, which may or may not contain deuterium atoms.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the bioanalytical method.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Linearity Range40.0 - 5000 ng/mL[6]
Regression ModelLinear, weighted 1/x²
Correlation Coefficient (r²)> 0.99[6]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ40.0≤ 15± 15≤ 15± 15
Low QC80.0≤ 15± 15≤ 15± 15
Mid QC400≤ 15± 15≤ 15± 15
High QC4000≤ 15± 15≤ 15± 15

Data presented are typical expected values based on similar validated methods.[4][6]

Signaling Pathway and Mechanism of Action

Tiopronin's therapeutic effect in cystinuria is based on a thiol-disulfide exchange mechanism. It reduces the disulfide bond in cystine, forming a more soluble mixed disulfide of Tiopronin-cysteine, which is then readily excreted in the urine.[2][10]

Tiopronin Mechanism of Action Tiopronin's Thiol-Disulfide Exchange with Cystine cystine Cystine (Insoluble) exchange Thiol-Disulfide Exchange cystine->exchange tiopronin Tiopronin (Thiol Drug) tiopronin->exchange mixed_disulfide Tiopronin-Cysteine Mixed Disulfide (Soluble) exchange->mixed_disulfide excretion Urinary Excretion mixed_disulfide->excretion

References

The Role of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in Advancing Pharmacokinetic Studies of Tiopronin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetics of a drug is paramount to its safe and effective use. In the study of Tiopronin, a medication primarily used in the management of cystinuria, the deuterated analog N-(3-Mercapto-2-methylpropanoyl)glycine-d5 serves as a critical tool. This stable isotope-labeled internal standard is instrumental in achieving accurate and precise quantification of Tiopronin in biological matrices, a cornerstone of robust pharmacokinetic analysis.

Tiopronin, chemically known as N-(3-Mercapto-2-methylpropanoyl)glycine, is a synthetic thiol compound. Its therapeutic effect lies in its ability to undergo a thiol-disulfide exchange with cystine, forming a more water-soluble mixed disulfide. This action reduces the concentration of sparingly soluble cystine in the urine, thereby preventing the formation of cystine kidney stones. To optimize dosing regimens and ensure patient safety, it is crucial to have a thorough understanding of Tiopronin's absorption, distribution, metabolism, and excretion (ADME) profile. This is where high-precision bioanalytical methods, underpinned by the use of internal standards like this compound, become indispensable.

Application Notes

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tiopronin in biological samples, most commonly plasma. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure they behave similarly during sample extraction, chromatographic separation, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer. This co-analysis effectively compensates for variations in sample preparation and potential matrix effects, leading to highly reliable data.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis and is recommended by regulatory agencies for its ability to enhance the accuracy and precision of pharmacokinetic studies.

Experimental Protocols

A typical experimental protocol for the quantification of Tiopronin in human plasma using this compound as an internal standard involves several key steps:

1. Sample Preparation:

Due to the reactive nature of Tiopronin's thiol group, which can form disulfide bonds with itself or other endogenous thiols, a reduction step is essential to measure the total drug concentration.

  • Reduction: Plasma samples are treated with a reducing agent, such as 1,4-dithiothreitol (DTT), to cleave any disulfide bonds and convert all forms of Tiopronin to its free thiol form.

  • Internal Standard Spiking: A known concentration of this compound working solution is added to the plasma samples.

  • Protein Precipitation: A precipitating agent, such as acetonitrile or perchloric acid, is added to remove proteins from the sample, which could interfere with the analysis.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing Tiopronin and the internal standard is transferred to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

The prepared samples are injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A reverse-phase C18 or a similar column is typically used to separate Tiopronin and its internal standard from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The instrument is tuned to monitor specific precursor-to-product ion transitions for both Tiopronin and this compound. Negative electrospray ionization (ESI-) is often the preferred ionization mode.

The following table summarizes typical LC-MS/MS parameters:

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Detection ModeMultiple Reaction Monitoring (MRM)

The table below provides example MRM transitions for Tiopronin and a deuterated internal standard. Note that these may need to be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tiopronin162.1118.1
This compound167.1123.1

Data Presentation

The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data for Tiopronin. The following table summarizes key pharmacokinetic parameters of Tiopronin in healthy volunteers following oral administration, as reported in various studies.

ParameterValueReference
Cmax (µg/mL) 3.27 ± 1.03[1]
Tmax (h) 4.3 ± 1.0[1]
AUC₀₋₉₆ (µg·h/mL) 17.6 ± 5.9[1]
t½ (h) 41.8 ± 16.5[1]
Cmax (mg/L) 3.54 ± 0.75[2]
Tmax (h) 4.6 ± 1.1[2]
AUC₀₋₉₆ (mg·h/L) 18.2 ± 4.5[2]
t½ (h) 39.4 ± 14.3[2]

Note: Values are presented as mean ± standard deviation. These values can vary depending on the study population, dosage, and formulation.

Visualizations

To further elucidate the experimental process and the biological fate of Tiopronin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Spike with this compound plasma->add_is reduce Reduction with DTT add_is->reduce precipitate Protein Precipitation reduce->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Injection separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Experimental workflow for Tiopronin quantification.

metabolic_pathway tiopronin Tiopronin (N-(3-Mercapto-2-methylpropanoyl)glycine) exchange Thiol-Disulfide Exchange tiopronin->exchange cystine Cystine (Sparingly Soluble) cystine->exchange mixed_disulfide Tiopronin-Cysteine Mixed Disulfide (Water-Soluble) exchange->mixed_disulfide excretion Renal Excretion mixed_disulfide->excretion

Primary metabolic pathway of Tiopronin.

References

Application Notes and Protocols for the Analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin, is a thiol-containing drug primarily used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine kidney stones. Accurate quantification of Tiopronin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Due to the reactive nature of its thiol group, robust and reliable analytical methods are required.

This document provides detailed application notes and protocols for the sample preparation and analysis of N-(3-Mercapto-2-methylpropanoyl)glycine and its deuterated internal standard, N-(3-Mercapto-2-methylpropanoyl)glycine-d5, in biological samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and instrument response.[1]

The primary method detailed is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is highly sensitive and selective. An overview of an alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection following derivatization is also provided.

Experimental Protocols

Method 1: LC-MS/MS Analysis of Total Tiopronin in Human Plasma

This protocol describes a common and robust method for the quantification of total Tiopronin (free and protein-bound) in human plasma using this compound as an internal standard. A reduction step is included to cleave disulfide bonds, ensuring the measurement of the total drug concentration.[2]

Materials and Reagents:

  • N-(3-Mercapto-2-methylpropanoyl)glycine analytical standard

  • This compound internal standard (IS)

  • Human plasma (collected with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Perchloric acid (10%) or Trichloroacetic acid (TCA)

  • 1,4-dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

Equipment:

  • Calibrated pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Procedure:

  • Stock and Working Solution Preparation:

    • Prepare 1 mg/mL stock solutions of N-(3-Mercapto-2-methylpropanoyl)glycine and this compound in methanol.[3]

    • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.[3]

    • Prepare a working solution of the internal standard (e.g., 1 µg/mL) by diluting the IS stock solution.[3]

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen human plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Reduction Step: Add a solution of a reducing agent like DTT to break the disulfide bonds and measure total tiopronin.[2][4][5] Incubate as required by the specific validated method.

    • Protein Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or 10% perchloric acid) to the plasma sample.[2][5]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

    • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Logical Workflow for Sample Preparation

plasma Human Plasma Sample is Add Internal Standard (this compound) plasma->is reduce Reduction with DTT/TCEP (Cleave Disulfide Bonds) is->reduce precipitate Protein Precipitation (Acetonitrile or Perchloric Acid) reduce->precipitate vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C8 or C18 column is typically used (e.g., 4.6 x 50 mm, 3 µm).[3][4]

    • Mobile Phase: An isocratic mobile phase such as Methanol:5 mmol/L ammonium acetate (20:80, v/v) or a gradient elution may be employed.[5][6] The addition of 0.2% formic acid to the mobile phase is also common.[4]

    • Flow Rate: 0.2 - 0.5 mL/min.[3]

    • Injection Volume: 5 - 10 µL.[3]

    • Column Temperature: 30 - 40 °C.[3]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for both N-(3-Mercapto-2-methylpropanoyl)glycine and its d5-labeled internal standard must be optimized on the instrument being used.

Method 2: HPLC with Fluorescence Detection (via Derivatization)

For laboratories without access to LC-MS/MS, HPLC with fluorescence detection can be a sensitive alternative. This method requires a derivatization step to attach a fluorescent tag to the thiol group of the analyte.

Principle of Derivatization:

The thiol group of N-(3-Mercapto-2-methylpropanoyl)glycine is not fluorescent. To enable sensitive detection by a fluorescence detector, a chemical reagent is used to covalently bond a fluorophore to the thiol group. Common derivatizing agents for thiols include N-(1-pyrenyl) maleimide (NPM) and ThioGlo 3.[7][8]

Illustrative Signaling Pathway of Derivatization

Analyte N-(3-Mercapto-2-methylpropanoyl)glycine (-SH group) Product Fluorescently Labeled Analyte Analyte->Product Covalent Bond Formation Reagent Fluorescent Derivatizing Agent (e.g., NPM, ThioGlo 3) Reagent->Product

Caption: Derivatization for fluorescence detection.

Experimental Protocol Outline:

  • Sample Preparation: Similar to the LC-MS/MS method, including the addition of an internal standard and protein precipitation. The choice of internal standard may differ and should be structurally similar to the analyte.

  • Derivatization:

    • After obtaining the protein-free supernatant, the pH is adjusted to be optimal for the derivatization reaction.

    • The derivatizing agent (e.g., NPM in a suitable solvent) is added to the sample.

    • The reaction mixture is incubated at a specific temperature for a defined period to ensure complete derivatization.

  • HPLC Analysis:

    • The derivatized sample is injected into the HPLC system.

    • A C18 column is commonly used for separation.[7]

    • The mobile phase composition is optimized to achieve good separation of the derivatized analyte from other sample components.

    • A fluorescence detector is used with appropriate excitation and emission wavelengths for the specific fluorophore. For NPM, excitation is around 340 nm and emission at 375 nm.[7]

Data Presentation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Tiopronin in human plasma.

ParameterTypical Value/RangeReference
Linearity Range 0.078 - 10 µg/mL[4]
40.0 - 5000 ng/mL[5][6]
Correlation Coefficient (r²) > 0.998[4]
Intra-day Precision (%CV) ≤ 10.49%[4]
< 15%[9]
Inter-day Precision (%CV) ≤ 10.49%[4]
< 15%[9]
Accuracy (%RE) Within ± 15%[9]
Within 5.6%[5][6]
Lower Limit of Quantitation (LLOQ) 0.078 µg/mL[4]
40.0 ng/mL[5][6]
0.012 µg/mL[9]
Recovery > 85%[9]

Conclusion

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantitative analysis of Tiopronin in biological matrices. The detailed protocol for protein precipitation is a straightforward and effective sample preparation technique. While HPLC with fluorescence detection offers an alternative, it requires an additional derivatization step. The choice of method will depend on the specific requirements of the study and the instrumentation available. Proper method validation is crucial to ensure reliable results for clinical and research applications.

References

Application Notes and Protocols for N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] By tracing the flow of atoms from labeled substrates through metabolic pathways, MFA provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations alone.[2][3] Stable isotope tracers, such as those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are instrumental in these studies.[4][5] When introduced into a biological system, these non-radioactive isotopes are incorporated into downstream metabolites, and their distribution can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]

This document details the application of a novel deuterated tracer, this compound, for quantifying the flux through the glycine conjugation pathway. This pathway is a critical Phase II detoxification mechanism, primarily in the liver and kidneys, responsible for the clearance of a wide array of endogenous and xenobiotic carboxylic acids.[6][7] The process involves the conjugation of these acids with the amino acid glycine, which enhances their water solubility and facilitates their excretion.[6] Dysregulation of this pathway has implications for drug metabolism, toxicity, and various metabolic disorders.[8][9]

This compound is an analog of a xenobiotic carboxylic acid conjugated to glycine, where the glycine moiety is labeled with five deuterium atoms. This stable isotope-labeled compound serves as a probe to directly measure the rate of glycine conjugation. By administering this tracer to cells or in vivo models, researchers can monitor its uptake and the subsequent appearance of the labeled N-acylglycine conjugate. This allows for the precise quantification of the glycine conjugation flux under various physiological, pathological, or pharmacological conditions. The insights gained are particularly valuable for drug development, enabling the assessment of how new chemical entities that are metabolized through this pathway might affect, or be affected by, the endogenous metabolic capacity.

Key Applications in Research and Drug Development

  • Pharmacokinetic Studies: Quantify the rate of clearance for drugs that are metabolized via glycine conjugation.

  • Toxicology: Assess the impact of xenobiotics on the capacity of the glycine conjugation pathway and identify potential metabolic bottlenecks.

  • Drug-Drug Interactions: Investigate competitive inhibition at the level of the enzymes involved in glycine conjugation, such as glycine N-acyltransferase (GLYAT).[8][10]

  • Disease Research: Study alterations in glycine conjugation flux in metabolic diseases where glycine availability or mitochondrial function is compromised.[9][11]

Principle of the Method

The experimental approach involves introducing this compound into the biological system of interest (e.g., cell culture, animal model). The deuterated glycine portion of the molecule acts as a tracer. The rate of its incorporation into the cellular metabolome, specifically as the intact conjugate, is quantified over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high sensitivity and specificity of LC-MS/MS allow for the accurate measurement of the deuterated conjugate, distinguishing it from its unlabeled counterparts.[12] The measured flux can then be compared across different experimental conditions to understand the regulation of the glycine conjugation pathway.

Signaling Pathways and Experimental Workflow

Glycine_Conjugation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion Tracer This compound Xenobiotic_Acid Xenobiotic Carboxylic Acid (e.g., 3-Mercapto-2-methylpropanoic acid) Tracer->Xenobiotic_Acid Tracer Input Acyl_CoA_Synthase ACSM2B Xenobiotic_Acid->Acyl_CoA_Synthase Acyl_CoA Acyl-CoA Intermediate Xenobiotic_Acid->Acyl_CoA Activation Acyl_CoA_Synthase->Acyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthase->AMP_PPi GLYAT GLYAT Acyl_CoA->GLYAT Conjugate_d5 N-Acylglycine-d5 (Traced Metabolite) Acyl_CoA->Conjugate_d5 Conjugation Glycine_d5 Glycine-d5 Glycine_d5->GLYAT GLYAT->Conjugate_d5 CoASH_regen CoASH GLYAT->CoASH_regen CoASH CoASH CoASH->Acyl_CoA_Synthase ATP ATP ATP->Acyl_CoA_Synthase

Caption: Glycine conjugation pathway for this compound.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., HepG2 cells) B 2. Introduction of This compound A->B C 3. Time-Course Incubation B->C D 4. Quenching & Metabolite Extraction (Cold Acetonitrile) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration, Calibration Curve) E->F G 7. Metabolic Flux Calculation F->G

Caption: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is optimized for adherent cell lines such as HepG2, a human liver cancer cell line commonly used for studying xenobiotic metabolism.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and culture overnight at 37°C in a 5% CO₂ incubator.

  • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to each well. For treated groups, add the compound of interest (e.g., a test drug) at the desired concentration and pre-incubate for the desired time.

  • To initiate the labeling experiment, add this compound to a final concentration of 100 µM.

  • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent accumulation of the deuterated conjugate.

Metabolite Extraction

Materials:

  • Acetonitrile, LC-MS grade, chilled to -20°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • At each time point, aspirate the medium and immediately wash the cells with 1 mL of ice-cold PBS to remove extracellular tracer.

  • Aspirate the PBS and add 500 µL of cold (-20°C) acetonitrile to each well to quench metabolism and precipitate proteins.

  • Scrape the cells from the plate in the acetonitrile and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube or an autosampler vial for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

MS/MS Conditions (Example):

  • Ionization Mode: ESI Negative

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined empirically by infusing the unlabeled and labeled standards. Hypothetical transitions are provided in Table 1.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for Analyte Quantification
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(3-Mercapto-2-methylpropanoyl)glycine (Standard)204.0674.0215
This compound (Tracer)209.0979.0515
Table 2: Illustrative Quantitative Data from a Time-Course Experiment

This table presents hypothetical data showing the intracellular concentration of the traced metabolite, N-Acylglycine-d5, over time in HepG2 cells.

Time (minutes)Intracellular N-Acylglycine-d5 (µM)
00.00
151.25
302.48
604.90
1208.75
Table 3: Comparative Flux Analysis Under Different Conditions

This table illustrates how the calculated metabolic flux through the glycine conjugation pathway might be affected by a hypothetical competing drug.

ConditionGlycine Conjugation Flux (µmol/min/10⁶ cells)
Control0.073
With Competing Drug (10 µM)0.041

Data Analysis

  • Peak Integration: Integrate the peak areas for the MRM transitions of the unlabeled standard (for the calibration curve) and the deuterated tracer in the samples.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled N-(3-Mercapto-2-methylpropanoyl)glycine. A deuterated internal standard for the unlabeled compound should be used for the most accurate quantification if available. Plot the peak area ratio of the analyte to the internal standard against the concentration and perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of the this compound in the experimental samples by using their peak areas and interpolating from the calibration curve of the unlabeled analog (assuming similar ionization efficiency).

  • Flux Calculation: The metabolic flux is calculated from the initial linear rate of accumulation of the intracellular N-Acylglycine-d5. Plot the concentration of N-Acylglycine-d5 against time. The slope of the linear portion of this curve, normalized to the cell number, represents the metabolic flux.

By following these protocols, researchers can effectively utilize this compound to gain quantitative insights into the dynamics of the glycine conjugation pathway, aiding in the advancement of drug development and the understanding of metabolic diseases.

References

Application Note: Optimizing N-(3-Mercapto-2-methylpropanoyl)glycine-d5 Concentration as an Internal Standard for the Bioanalysis of Tiopronin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug used in the treatment of conditions such as cystinuria.[1] Accurate and precise quantification of tiopronin in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation, chromatography, and ionization.[2][3] A SIL-IS, being chemically and physically similar to the analyte, can effectively track the analyte throughout the analytical process, leading to improved data quality.[3] N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of tiopronin and serves as an ideal internal standard for its quantification.

The concentration of the internal standard is a critical parameter in the development of a robust bioanalytical method. An inappropriately low concentration may lead to poor precision and accuracy, particularly at the lower limit of quantification (LLOQ), due to insufficient signal. Conversely, an excessively high concentration can result in detector saturation, ion suppression of the analyte, and potential for cross-interference.[2] Therefore, a systematic approach to optimize the concentration of this compound is crucial for developing a reliable and reproducible bioanalytical method for tiopronin.

This application note provides a detailed protocol for determining the optimal concentration of this compound for the quantitative analysis of tiopronin in a biological matrix (e.g., human plasma) by LC-MS/MS.

Experimental Protocols

Objective

To determine the optimal concentration of this compound as an internal standard for the LC-MS/MS analysis of tiopronin, ensuring a stable and reproducible signal that provides adequate precision and accuracy across the entire calibration range without causing analytical interferences.

Materials and Reagents
  • Analyte: Tiopronin (analytical standard)

  • Internal Standard (IS): this compound

  • Biological Matrix: Blank human plasma (or other relevant biological matrix)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Reagents for Sample Preparation (as required by the specific tiopronin assay): e.g., Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation.[4]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column suitable for the separation of tiopronin (e.g., C18 or C8 column)[4][5]

Preparation of Stock and Working Solutions
  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh a known amount of tiopronin and dissolve it in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

  • Tiopronin Working Solutions: Prepare a series of working solutions by serially diluting the tiopronin stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL) by diluting the IS stock solution. The selection of these concentrations should be based on the expected therapeutic or experimental concentration range of tiopronin.

Experimental Procedure for Optimization
  • Prepare Three Sets of Samples: For this optimization, prepare three sets of samples at the Lower Limit of Quantification (LLOQ), a mid-range concentration (Mid QC), and the Upper Limit of Quantification (ULOQ) of the intended calibration curve for tiopronin.

  • Spike with Different IS Concentrations: To each of the LLOQ, Mid QC, and ULOQ samples, add a fixed volume of one of the prepared IS working solutions. This will result in a matrix of samples with varying analyte and IS concentrations.

  • Sample Preparation (Example using Protein Precipitation):

    • Pipette 100 µL of the spiked plasma samples into a microcentrifuge tube.

    • Add a fixed volume (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile or 10% TCA) containing one of the concentrations of this compound.

    • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a consistent volume of the prepared supernatant onto the LC-MS/MS system.

    • Perform the analysis using a previously developed or a standard method for tiopronin. Typical LC conditions may involve a C8 or C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4][5]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for tiopronin and one for this compound. The ionization mode is typically negative electrospray ionization (ESI-).[4]

  • Data Evaluation:

    • For each IS concentration tested, evaluate the following parameters:

      • IS Peak Area Response: The peak area of the internal standard should be consistent and reproducible across all samples (LLOQ, Mid QC, and ULOQ). The response should be well above the instrument's noise level but not so high as to cause detector saturation.

      • Analyte-to-IS Peak Area Ratio: Calculate the peak area ratio of tiopronin to this compound.

      • Precision (%CV): Calculate the percentage coefficient of variation (%CV) of the analyte-to-IS peak area ratio for replicate injections (n ≥ 3) at each concentration level. The %CV should ideally be less than 15%.

      • Accuracy (%Bias): If the nominal concentrations are known, calculate the accuracy of the measurements at each level.

Data Presentation

The quantitative data from the internal standard optimization experiment should be summarized in a clear and structured table to facilitate comparison and selection of the optimal concentration.

IS Concentration (ng/mL)Analyte ConcentrationMean IS Peak Area%CV of IS Peak AreaMean Analyte-to-IS Peak Area Ratio%CV of Analyte-to-IS Peak Area Ratio
10 LLOQDataDataDataData
Mid QCDataDataDataData
ULOQDataDataDataData
50 LLOQDataDataDataData
Mid QCDataDataDataData
ULOQDataDataDataData
100 LLOQDataDataDataData
Mid QCDataDataDataData
ULOQDataDataDataData
500 LLOQDataDataDataData
Mid QCDataDataDataData
ULOQDataDataDataData
1000 LLOQDataDataDataData
Mid QCDataDataDataData
ULOQDataDataDataData

Table 1: Example Data Summary for the Optimization of this compound Concentration.

Selection of the Optimal Concentration

The optimal concentration of this compound is the one that provides:

  • A consistent and reproducible IS peak area across the entire calibration range.

  • The best precision (%CV < 15%) for the analyte-to-IS peak area ratio, especially at the LLOQ.

  • A response that is neither too low (poor signal-to-noise) nor too high (detector saturation). A common practice is to select a concentration that yields an IS response similar to the analyte response at the mid-point of the calibration curve.

Visualization of the Experimental Workflow

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation and Analysis cluster_data_eval Data Evaluation stock_analyte Prepare Tiopronin Stock Solution (1 mg/mL) work_analyte Prepare Tiopronin Working Solutions (LLOQ, Mid, ULOQ) stock_analyte->work_analyte stock_is Prepare IS Stock Solution (1 mg/mL) work_is Prepare IS Working Solutions (e.g., 10, 50, 100, 500, 1000 ng/mL) stock_is->work_is spike_matrix Spike Blank Matrix with Analyte and varying IS concentrations work_analyte->spike_matrix work_is->spike_matrix protein_precip Protein Precipitation spike_matrix->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis eval_is_response Evaluate IS Peak Area and Reproducibility lcms_analysis->eval_is_response eval_ratio Calculate Analyte/IS Peak Area Ratio lcms_analysis->eval_ratio select_optimal Select Optimal IS Concentration eval_is_response->select_optimal eval_precision Assess Precision (%CV) eval_ratio->eval_precision eval_precision->select_optimal

Figure 1: Workflow for the optimization of the internal standard concentration.

Conclusion

A systematic evaluation of different concentrations of this compound is a critical step in the development of a robust and reliable bioanalytical method for tiopronin. The protocol described in this application note provides a framework for researchers to determine the optimal internal standard concentration, thereby enhancing the accuracy, precision, and overall quality of the bioanalytical data. This optimization ensures that the internal standard appropriately mimics the behavior of the analyte across the entire calibration range, leading to more confident and defensible results in regulated and research environments.

References

Application Notes and Protocols for the Analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine (MPG) is a metabolite of captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The analysis of MPG in urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of MPG and is commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[1] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established principles for the analysis of mercapturic acids in biological matrices.[2][3][4][5][6]

Application

This method is suitable for the quantitative determination of this compound in urine samples. It can be adapted for the quantification of the non-deuterated MPG, where the deuterated compound serves as an ideal internal standard. The primary applications include:

  • Pharmacokinetic and Metabolism Studies: To trace the metabolic fate of deuterated compounds in drug development.

  • Bioequivalence Studies: To compare the bioavailability of different formulations of drugs that metabolize to MPG.

  • Clinical and Toxicological Analysis: As an internal standard for the accurate quantification of MPG in patients undergoing captopril therapy or in exposure biomonitoring.

Data Presentation

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for the analysis of mercapturic acid derivatives in urine, which can be expected for the analysis of this compound.

ParameterTypical ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve.
Calibration Range 0.5 - 200 ng/mLThe range of concentrations over which the method is accurate and precise.
Limit of Detection (LOD) ~0.2 ng/mLThe lowest concentration of analyte that can be reliably detected.[7]
Limit of Quantification (LOQ) 0.5 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The precision of the method within a single day's run.
Inter-day Precision (%CV) < 15%The precision of the method across different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[5]
Matrix Effect Controlled with internal standardThe effect of urine components on the ionization of the analyte.
Recovery > 80%The efficiency of the sample preparation process.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in urine.

Materials and Reagents
  • This compound (Reference Standard)

  • N-(3-Mercapto-2-methylpropanoyl)glycine (for use as analyte if required)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the calibration standards and quality control (QC) samples.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thaw Samples: Thaw frozen urine samples at room temperature.

  • Centrifuge: Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Spike: Take 1 mL of the supernatant and spike with the appropriate working standard solution (for calibration curve and QC samples) and the internal standard (for all samples except the blank). For blank samples, add an equivalent volume of the diluent.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load Sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte with 1 mL of acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • N-(3-Mercapto-2-methylpropanoyl)glycine (MPG): Precursor ion [M-H]⁻ > Product ion (To be determined by infusion of the standard).

    • This compound (Internal Standard): Precursor ion [M-H]⁻ > Product ion (To be determined by infusion of the standard).

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of this compound in urine.

Caption: Workflow for Urine Sample Analysis.

Metabolic Pathway of Captopril

The diagram below shows the metabolic pathway of captopril to N-(3-Mercapto-2-methylpropanoyl)glycine (MPG), for which the d5-labeled version serves as an internal standard.

G Captopril Captopril Metabolism Metabolism (e.g., Hydrolysis) Captopril->Metabolism MPG N-(3-Mercapto-2-methylpropanoyl)glycine (MPG) Metabolism->MPG IS This compound (Internal Standard) MPG->IS  Structural Analog

Caption: Captopril Metabolic Pathway.

References

Application Note: Analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated form of N-(2-mercaptopropionyl)glycine (Tiopronin), a thiol-containing drug used in the management of cystinuria. As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Tiopronin in biological matrices during pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from established methods for Tiopronin and the structurally similar compound, Captopril.

Due to the presence of a thiol group, this compound is susceptible to oxidation, leading to the formation of disulfide dimers. The presented protocol incorporates a reduction step to ensure the accurate measurement of the total analyte concentration.

Chromatographic Conditions: A Comparative Overview

The following table summarizes typical LC-MS/MS conditions for the analysis of the non-deuterated analog (Tiopronin) and a structurally related thiol drug (Captopril), which can be adapted for this compound.

ParameterTiopronin Method 1Tiopronin Method 2Captopril Method
LC Column C18C8Discovery C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.2% Formic acid and 1.0 mM Tris in Water5 mmol/L Ammonium acetate in Water0.1% Formic acid in Water
Mobile Phase B MethanolMethanolAcetonitrile with 0.1% Formic acid
Gradient Isocratic (40:60, B:A)Isocratic (20:80, B:A)Gradient
Flow Rate Not SpecifiedNot Specified0.4 mL/min
Injection Volume Not SpecifiedNot Specified5 µL
MS Ionization Negative Electrospray (ESI-)Negative Electrospray (ESI-)Positive Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Experimental Protocol

This protocol outlines a robust LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound (analytical standard)

  • Tiopronin (for calibration standards and quality controls)

  • Fudosteine or other suitable internal standard (IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1,4-Dithiothreitol (DTT)

  • Perchloric acid (10%)

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standard & QC Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiopronin in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the selected internal standard in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the respective stock solutions with a 50:50 mixture of acetonitrile and water.

  • DTT Solution (200 mM): Prepare fresh in water before use.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 50 µL of 200 mM DTT solution to reduce any disulfide bonds.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: To be determined by direct infusion.

    • Tiopronin: To be determined by direct infusion.

    • Internal Standard: To be determined by direct infusion.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_dtt Add DTT (Reduction) add_is->add_dtt protein_precip Protein Precipitation (Acetonitrile/Methanol) add_dtt->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound.

Conclusion

This application note provides a comprehensive and adaptable protocol for the analysis of this compound by LC-MS/MS. The inclusion of a reduction step is critical for accurate quantification due to the labile nature of the thiol group. The presented methods for sample preparation and chromatographic separation are robust and can be optimized to meet specific laboratory requirements. This methodology is well-suited for pharmacokinetic studies and other applications requiring the precise measurement of Tiopronin and its deuterated internal standard in biological matrices.

Troubleshooting & Optimization

troubleshooting N-(3-Mercapto-2-methylpropanoyl)glycine-d5 peak splitting in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for this compound in reversed-phase HPLC?

Peak splitting for this analyte can stem from several factors, broadly categorized as instrumental, chemical, or methodological. Common causes include:

  • Instrumental Issues: A void at the head of the column, a partially blocked frit, or issues with the injector can all lead to a distorted flow path and result in split peaks.[1][2]

  • Chemical Interactions:

    • Disulfide Formation: The thiol group (-SH) in the molecule is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This dimer is a different chemical entity with its own chromatographic behavior, resulting in a second peak.

    • On-column Deuterium Exchange: For deuterated standards, if the deuterium atoms are in labile positions, they can exchange with protons from the mobile phase.[3] This can create a mixed population of molecules with varying degrees of deuteration, which may separate into multiple peaks.[3]

  • Methodological Parameters:

    • Inappropriate Mobile Phase pH: The molecule has both a carboxylic acid and a thiol group, which can ionize depending on the mobile phase pH. If the mobile phase pH is close to the pKa of either of these groups, it can result in two different ionic species co-existing and separating, causing peak splitting or broadening.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

Q2: My deuterated standard (this compound) shows peak splitting, but the non-deuterated analyte peak is sharp. What is the likely cause?

When only the deuterated standard exhibits peak splitting, the issue is often related to the deuteration itself. A primary suspect is on-column deuterium-hydrogen exchange.[3] If any of the five deuterium atoms are on the glycine portion or in a position that can become labile, they may exchange with protons from the aqueous mobile phase. This creates a mixture of partially deuterated and non-deuterated molecules that can be separated chromatographically, leading to a split or broadened peak for the standard.

Q3: Can the formation of diastereomers cause peak splitting for this compound?

N-(3-Mercapto-2-methylpropanoyl)glycine has a chiral center at the 2-methyl position of the propanoyl group. If the synthesis of the deuterated standard results in a mixture of diastereomers (due to the glycine moiety), and the HPLC method has sufficient resolving power, you could observe two closely eluting peaks. While less common for this specific molecule without derivatization, it is a possibility to consider, especially if using a chiral column or a highly efficient achiral column.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Splitting

This guide provides a step-by-step workflow to identify the root cause of peak splitting for this compound.

Troubleshooting_Workflow start Peak Splitting Observed q1 Is the peak splitting observed for all peaks or just the analyte? start->q1 all_peaks All Peaks Splitting q1->all_peaks All Peaks one_peak Only Analyte Peak Splitting q1->one_peak One Peak instrument_issue Suspect Instrumental Problem: - Column void - Blocked frit - Injector issue all_peaks->instrument_issue chemical_issue Suspect Chemical or Methodological Problem one_peak->chemical_issue q2 Inject a well-characterized standard. Does it also show peak splitting? instrument_issue->q2 q3 Is disulfide formation possible? chemical_issue->q3 System Check Check HPLC System: - Flush system - Check for leaks - Purge pump q2->System Check Yes Column Check Inspect Column: - Reverse flush column - Replace frit - Replace column q2->Column Check No end Peak Splitting Resolved System Check->end Column Check->end disulfide Add a reducing agent (e.g., DTT) to the sample. Does the second peak disappear? q3->disulfide Yes q4 Is the mobile phase pH a potential issue? q3->q4 No disulfide->q4 No Optimize sample prep to prevent oxidation Optimize sample prep to prevent oxidation disulfide->Optimize sample prep to prevent oxidation Yes Adjust pH Adjust mobile phase pH to be at least 1.5-2 pH units away from analyte's pKa values. q4->Adjust pH Yes q5 Is the sample solvent compatible with the mobile phase? q4->q5 No Optimize sample prep to prevent oxidation->end Adjust pH->end Change Solvent Dissolve sample in mobile phase or a weaker solvent. q5->Change Solvent Yes Change Solvent->end

Guide 2: Addressing Chemical and Methodological Issues

1. Investigating Disulfide Formation:

The free thiol group in this compound is prone to oxidation, forming a disulfide dimer. This dimer will have different chromatographic properties and will appear as a separate peak.

  • Diagnostic Test: Prepare a sample and add a small amount of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), before injection. If the second peak disappears or significantly decreases in area while the main peak increases, disulfide formation is the likely cause.

  • Solution:

    • De-gas the mobile phase thoroughly to remove dissolved oxygen.

    • Prepare samples fresh and keep them in sealed vials.

    • Consider adding a small amount of a reducing agent or an antioxidant like EDTA to the sample diluent.

Disulfide_Formation Analyte1 2 x this compound (Single Peak) Oxidation Oxidation (+ O2) Analyte1->Oxidation Dimer Disulfide Dimer (Second Peak) Oxidation->Dimer

2. Optimizing Mobile Phase pH:

This compound has two ionizable groups: a carboxylic acid (pKa ~3-4) and a thiol group (pKa ~9-10). If the mobile phase pH is close to one of these pKa values, a mixture of ionized and non-ionized forms can exist, leading to peak splitting or severe tailing.

  • Recommendation: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa values of the analyte. For this compound, a mobile phase pH of around 2.5-3.0 is often a good starting point to ensure both the carboxylic acid and thiol groups are fully protonated.

3. Managing Deuterium Exchange:

For the deuterated standard, on-column exchange of deuterium for hydrogen can be a cause of peak splitting.

  • Recommendation: While this is an inherent property of the molecule and the chromatographic conditions, using a mobile phase with a lower water content (if compatible with the separation) or a lower column temperature can sometimes minimize the extent of this exchange. However, this may also impact the overall separation.

Quantitative Data Summary

The following tables provide illustrative data on how different HPLC parameters can affect the chromatography of this compound. The values are based on typical behavior observed for similar thiol-containing compounds and are intended to guide troubleshooting and method development.

Table 1: Illustrative Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)Observation
2.55.21.1Good peak shape, both functional groups protonated.
3.54.81.8Peak tailing may start to occur as the carboxylic acid begins to deprotonate.
4.54.1> 2.5Significant peak tailing or splitting as the carboxylic acid is partially deprotonated.
7.02.51.2Good peak shape, carboxylic acid is fully deprotonated.
9.52.2> 2.0Peak tailing or splitting as the thiol group begins to deprotonate.

Table 2: Illustrative Effect of Column Temperature on Peak Shape and Retention Time

Column Temperature (°C)Retention Time (min)Peak Width (at half height, sec)Observation
255.86.5Broader peak, longer retention.
355.25.0Sharper peak, shorter retention.
454.74.2Further sharpening of the peak and reduced retention time.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm.

    • MS: Electrospray Ionization (ESI) in negative mode, monitoring the appropriate m/z for the deuterated compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Diagnostic Test for Disulfide Formation
  • Prepare the this compound sample as described in Protocol 1.

  • To a 1 mL aliquot of the sample, add 10 µL of a freshly prepared 100 mM Dithiothreitol (DTT) solution in water.

  • Vortex the sample and let it stand for 15 minutes at room temperature.

  • Inject the DTT-treated sample and compare the chromatogram to that of the untreated sample. A significant reduction or elimination of a secondary peak is indicative of disulfide formation.

References

Technical Support Center: Minimizing Matrix Effects with N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(3-Mercapto-2-methylpropanoyl)glycine-d5 as an internal standard to minimize matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterated form of Tiopronin. It is a stable isotope-labeled (SIL) internal standard used in liquid chromatography-mass spectrometry (LC-MS/MS) to enhance the accuracy and precision of Tiopronin quantification.[1][2] Because this compound is chemically almost identical to Tiopronin, it co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix. By adding a known concentration of the deuterated standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization effectively corrects for variability during sample preparation and analysis.

Q2: What are "matrix effects" and how do they impact LC-MS/MS analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and imprecise quantification. Matrix effects are a significant concern in bioanalytical methods as they can vary between different samples and lots of biological matrices. The use of a SIL internal standard like this compound is a primary strategy to mitigate these effects.

Q3: Is it possible for Tiopronin and this compound to have different retention times?

A3: Yes, it is possible to observe a slight difference in chromatographic retention time between an analyte and its deuterated internal standard. This phenomenon is known as the "deuterium isotope effect." While ideally, the analyte and internal standard should co-elute perfectly, a small, consistent separation may be acceptable as long as it does not lead to differential matrix effects. If the retention times are significantly different, it is advisable to adjust the chromatographic conditions to achieve co-elution.

Q4: Why is sample preparation critical for the analysis of Tiopronin and its deuterated internal standard?

A4: Tiopronin contains a reactive thiol group, which makes it susceptible to oxidation and the formation of disulfide bonds (dimers) or mixed disulfides with other thiols present in biological matrices.[3] To ensure the accurate measurement of total Tiopronin, proper sample preparation is essential. This typically involves a reduction step to cleave any disulfide bonds and convert all forms of Tiopronin to its free thiol form before analysis.[3]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Quantitative Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with a SIL internal standard, significant variations in matrix composition between samples can lead to differential effects on the analyte and internal standard. • Solution: Enhance sample clean-up procedures (e.g., solid-phase extraction) to remove more interfering matrix components. Evaluate matrix effects using post-extraction addition experiments with multiple lots of the biological matrix.
Lack of Co-elution A separation between the analyte and the internal standard on the chromatographic column can expose them to different matrix effects. • Solution: Modify the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve co-elution.
Inconsistent Sample Preparation Variability in sample handling, such as inconsistent reduction of disulfide bonds, can lead to erratic results. • Solution: Ensure consistent and complete reduction by optimizing the concentration of the reducing agent (e.g., DTT) and incubation time. Standardize all sample preparation steps.
Internal Standard Instability The deuterated standard may be degrading in the sample matrix or during storage. • Solution: Perform stability experiments of the internal standard in the biological matrix under the same conditions as the study samples.
Issue 2: Low or Inconsistent Internal Standard Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Isotopic Exchange Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal. • Solution: Ensure the deuterium labels are on stable positions of the molecule. Minimize the exposure of the internal standard to protic solvents and extreme pH conditions.
Poor Extraction Recovery The internal standard may not be efficiently extracted from the sample matrix. • Solution: Re-evaluate and optimize the sample extraction procedure. Ensure the chosen extraction method is suitable for the physicochemical properties of Tiopronin.
Ion Suppression Co-eluting matrix components are suppressing the ionization of the internal standard. • Solution: Improve sample clean-up to remove interfering compounds. Adjust chromatographic conditions to separate the internal standard from the region of ion suppression.
Pipetting or Spiking Errors Inaccurate addition of the internal standard to the samples. • Solution: Verify the calibration and technique of pipettes. Prepare a fresh internal standard spiking solution.

Experimental Protocols

Protocol 1: Quantitative Analysis of Tiopronin in Human Plasma using this compound

This protocol outlines a typical workflow for the quantification of Tiopronin in human plasma.

1. Materials and Reagents:

  • Tiopronin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1,4-Dithiothreitol (DTT)

  • Deionized water

2. Solution Preparation:

  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiopronin in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by serial dilution of the Tiopronin stock solution.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in a suitable solvent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of DTT solution (e.g., 1 M in water) and vortex.

  • Incubate the samples to ensure complete reduction of disulfide bonds.

  • Add 20 µL of the Internal Standard Working Solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation and good peak shape.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1][4]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tiopronin162.075.0
This compound167.080.0

Note: The precursor ion for the d5-internal standard is 5 amu higher than the analyte. The fragment ion is also expected to be 5 amu higher if the deuterium labels are on the glycine moiety. These transitions should be optimized on the specific instrument being used.[3]

Data and Visualizations

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ± 15% (± 20% at LLOQ)
Matrix Effect CV of matrix factor across different lots ≤ 15%
Recovery Consistent and precise

This table summarizes common acceptance criteria based on regulatory guidelines.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_DTT Add DTT (Reduction) Sample->Add_DTT Add_IS Spike Internal Standard (this compound) Add_DTT->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for Tiopronin analysis.

Start Inaccurate or Variable Quantitative Results Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Check_IS_Response Assess IS Response Variability Check_Coelution->Check_IS_Response Yes Adjust_Chroma Adjust Chromatographic Conditions Check_Coelution->Adjust_Chroma No Check_Sample_Prep Review Sample Preparation Protocol Check_IS_Response->Check_Sample_Prep Acceptable Improve_Cleanup Improve Sample Clean-up Check_IS_Response->Improve_Cleanup High Variability Investigate_Stability Investigate IS Stability Check_IS_Response->Investigate_Stability Signal Decay Optimize_Prep Optimize Sample Preparation Steps Check_Sample_Prep->Optimize_Prep Inconsistent

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Improving N-(3-Mercapto-2-methylpropanoyl)glycine-d5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal intensity during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound consistently low?

Low signal intensity for thiol-containing compounds like this compound is a common challenge in mass spectrometry. Several factors can contribute to this issue:

  • Oxidation: The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. These modified forms may not be your target analyte and can result in a diminished signal for the original compound.[1]

  • Poor Ionization Efficiency: Underivatized thiols can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), a commonly used technique. This inherent property of thiols leads to a weaker signal being generated.[1]

  • Ion Suppression: Components in your sample matrix, such as salts, detergents, or other endogenous molecules, can interfere with the ionization of your target analyte. This phenomenon, known as ion suppression, is especially prevalent in complex biological samples and can significantly reduce signal intensity.[1][2]

  • Analyte Instability: The molecule itself might be unstable under the analytical conditions, such as in the gas phase during mass spectrometry analysis, leading to fragmentation and a lower signal for the parent ion.[1]

Q2: How can I prevent the oxidation of my thiol samples during sample preparation?

Preventing oxidation is a critical step to ensure accurate and strong signal intensity. Here are some strategies:

  • Use of Reducing Agents: Adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your samples can help maintain the thiol group in its reduced state. However, be aware that these reagents might need to be removed before mass spectrometry analysis as they can interfere with derivatization or ionization.[1]

  • Proper Sample Handling: Minimize the exposure of your samples to air and light. It is advisable to work with chilled samples and, if possible, perform sample preparation in an oxygen-depleted environment, such as a glove box.[1]

  • Acidification: Lowering the pH of the sample solution can help to slow down the oxidation of thiols.

Q3: What is derivatization, and how can it improve the signal intensity of this compound?

Derivatization is a chemical modification of the analyte to enhance its detection by mass spectrometry. For thiols, derivatization typically involves alkylation, which converts the reactive thiol group into a more stable thioether bond.[3] This process offers two main advantages:

  • Stabilization: It prevents the formation of disulfide bonds and other oxidative products, ensuring that the analyte remains in a stable form for analysis.[3]

  • Improved Ionization: Derivatization reagents can introduce a readily ionizable group to the molecule, significantly enhancing its signal intensity in the mass spectrometer.

Common derivatizing agents for thiols include N-ethylmaleimide (NEM) and iodoacetamide (IAM).[3]

Q4: I am observing a shift in retention time between my deuterated standard (this compound) and its non-deuterated analog. Why does this happen and how can I address it?

This is a known phenomenon called the Chromatographic Deuterium Isotope Effect.[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5] To minimize this effect, you can try optimizing your chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[4]

Troubleshooting Guides

Issue 1: Low or No Signal Detected

If you are observing a very low or complete loss of signal for this compound, follow this troubleshooting workflow:

start Low/No Signal Detected check_ms Verify Mass Spectrometer Performance start->check_ms infusion Direct Infusion of Standard check_ms->infusion Is MS functioning? check_sample_prep Review Sample Preparation derivatize Consider Derivatization check_sample_prep->derivatize check_lc Investigate LC System lc_params Optimize LC Method check_lc->lc_params tune_cal Tune and Calibrate MS infusion->tune_cal No Signal source_params Optimize Ion Source Parameters infusion->source_params Signal OK source_params->check_sample_prep cleanup Improve Sample Cleanup derivatize->cleanup oxidation Check for Oxidation cleanup->oxidation oxidation->check_lc column_check Check Column Integrity lc_params->column_check

Caption: Troubleshooting workflow for low or no signal.

Troubleshooting Steps:

  • Verify Mass Spectrometer Performance:

    • Direct Infusion: Infuse a standard solution of your analyte directly into the mass spectrometer to confirm that the instrument is capable of detecting it without the LC system.[6] If there is no signal, the issue is likely with the mass spectrometer itself.

    • Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[7]

  • Optimize Ion Source Parameters:

    • Ionization Mode: Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar compounds, while APCI can be better for less polar molecules.[8]

    • Polarity: Check both positive and negative ion modes to see which provides a better signal for your analyte.

    • Source Settings: Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific compound.[8]

  • Review Sample Preparation:

    • Derivatization: If not already doing so, consider derivatizing your analyte to improve its stability and ionization efficiency.

    • Sample Cleanup: Matrix effects can significantly suppress the signal. Enhance your sample cleanup procedures to remove interfering components.[2]

    • Check for Oxidation: Prepare a fresh sample, taking precautions to minimize oxidation, and compare its signal to your previous samples.

  • Investigate LC System:

    • LC Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to ensure optimal separation and peak shape.

    • Column Integrity: Check for column degradation or contamination, which can lead to poor peak shape and signal loss.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent results can arise from several factors. This guide will help you identify and address potential causes.

start Poor Reproducibility matrix_effects Evaluate Matrix Effects start->matrix_effects istd Check Internal Standard start->istd sample_stability Assess Sample Stability start->sample_stability post_extraction Post-Extraction Addition matrix_effects->post_extraction coelution Analyte/IS Co-elution istd->coelution oxidation_check Time-Course Stability sample_stability->oxidation_check dilution Serial Dilution post_extraction->dilution isotopic_crosstalk Check Isotopic Crosstalk coelution->isotopic_crosstalk storage Optimize Storage Conditions oxidation_check->storage

Caption: Troubleshooting guide for poor reproducibility.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Extraction Addition: Spike a known amount of your analyte into a blank matrix extract and compare the signal to a pure standard solution. A significant difference indicates the presence of matrix effects.[9]

    • Dilution: Diluting your sample can sometimes mitigate matrix effects.[9]

  • Check Internal Standard Performance:

    • Co-elution: Ensure that your deuterated internal standard co-elutes as closely as possible with the analyte to compensate for matrix effects effectively.[4]

    • Isotopic Crosstalk: Check for any contribution from the analyte's isotopic distribution to the internal standard's signal, and vice versa.[4]

  • Assess Sample Stability:

    • Time-Course Analysis: Analyze samples at different time points after preparation to check for degradation or oxidation over time.

    • Storage Conditions: Ensure that samples are stored appropriately (e.g., at low temperatures, protected from light) to maintain stability.

Experimental Protocols

Protocol 1: Thiol Derivatization with N-ethylmaleimide (NEM)

This protocol describes a general procedure for the derivatization of thiols in a biological sample.

  • Sample Preparation: To 1 mL of your sample (e.g., biofluid), add your internal standard, this compound.

  • Protein Precipitation: Add 0.66 mL of tetrahydrofuran (THF) to precipitate proteins. Vortex and centrifuge.

  • Derivatization: To the supernatant, add 10 µL of a maleimide derivatization reagent, such as N-ethylmaleimide (NEM), to a final concentration of 10 mM.

  • Reaction: Allow the reaction to proceed for approximately 1 hour at room temperature.

  • LC-MS Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A: Standard solution of this compound in a clean solvent.

    • Set B: Blank sample matrix extract spiked with the same concentration of the analyte as in Set A.

    • Set C: Sample with the analyte naturally present.

  • Analyze all three sets using the same LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques
Ionization TechniqueRelative Signal Intensity (Arbitrary Units)ProsCons
ESI (Electrospray Ionization)100Good for polar, ionizable compoundsProne to ion suppression
APCI (Atmospheric Pressure Chemical Ionization)150Better for less polar compounds, less prone to matrix effectsCan cause thermal degradation

Note: Relative signal intensities are hypothetical and will vary depending on the specific analyte and instrument conditions.

Table 2: Effect of Derivatization on Signal Intensity
AnalyteDerivatization ReagentFold Increase in Signal Intensity
N-(3-Mercapto-2-methylpropanoyl)glycineN-ethylmaleimide (NEM)5 - 10
Cysteine-containing peptideIodoacetamide (IAM)8 - 15

Note: Fold increase is an approximation based on typical results for thiol-containing compounds.

By following these guidelines and protocols, researchers can effectively troubleshoot and improve the signal intensity of this compound in their mass spectrometry analyses, leading to more accurate and reliable results.

References

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 degradation products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Mercapto-2-methylpropanoyl)glycine-d5. The information focuses on identifying potential degradation products and ensuring the quality of your experimental results.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: Based on the structure, the primary degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide dimer. Another potential degradation pathway, especially under strong acidic or basic conditions, is the hydrolysis of the amide bond.

Q2: I am seeing an unexpected peak in my LC-MS analysis. How can I determine if it is a degradation product?

A2: An unexpected peak could be a degradation product, an impurity from synthesis, or a contaminant. To identify it, you should:

  • Analyze the Mass Spectrum: Determine the mass-to-charge ratio (m/z) of the unknown peak. A disulfide dimer would have an expected [M-H]⁻ of (181.25 * 2) - 2 = 360.5 Da for the d10 dimer.

  • Perform Forced Degradation: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) and monitor for the appearance and growth of the unknown peak.

  • Use a Fresh Standard: Compare the chromatogram of your sample to a freshly prepared solution from a new, unopened vial of the standard to see if the peak is present.

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, particularly oxidation, store this compound in a cool, dry, and dark place. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to air and moisture.

Q4: What analytical techniques are most suitable for identifying and quantifying degradation products of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is the most powerful technique.[1] HPLC-UV allows for the separation and quantification of the parent compound and its impurities, while HPLC-MS provides mass information crucial for structural elucidation of the degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Potency in Experiments

This issue may be caused by the degradation of your this compound stock solution or solid material.

cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_purity Assess Purity of Standard (HPLC-UV/MS) start->check_purity Potential Degradation compare_batches Compare with a New Batch/Standard check_purity->compare_batches Impurities Detected fresh_solution Prepare Fresh Stock Solutions check_purity->fresh_solution No Impurities Detected purify Purify Material if Needed (e.g., Preparative HPLC) compare_batches->purify New Batch Performs Better re_run Re-run Experiment purify->re_run fresh_solution->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Purity Assessment: Analyze your current batch of this compound using HPLC-UV/MS to identify and quantify any impurities or degradation products.

  • Compare with a New Batch: If available, prepare a fresh solution from a new, unopened vial and compare its performance in your experiment.

  • Purification: If significant impurities are detected and a new batch is unavailable, consider purifying the material using techniques like preparative HPLC.

Issue 2: Identification of an Unknown Peak in the Chromatogram

When an unknown peak appears during analysis, a systematic approach is needed to identify it.

Recommended Actions:

  • Characterize the Peak:

    • Retention Time: Note the retention time relative to the parent peak.

    • UV Spectrum: If using a Diode Array Detector (DAD), compare the UV spectrum of the unknown to the parent compound.

    • Mass Spectrum: Obtain a high-resolution mass spectrum to determine the accurate mass and predict the elemental composition.

  • Conduct a Forced Degradation Study: As detailed in the experimental protocols below, this will help confirm if the unknown is a stress-induced degradant.

  • Literature Search: Search for known degradation products of the non-deuterated parent compound, Tiopronin, as they are likely to be structurally similar.

Data Presentation

Table 1: Potential Degradation Products of this compound

Product Name Proposed Structure Formation Pathway Expected [M-H]⁻ (m/z)
Disulfide DimerDimer of the parent compound linked by a disulfide bondOxidation360.5
Hydrolysis Product 13-Mercapto-2-methylpropanoic acid-d5Amide Hydrolysis139.1
Hydrolysis Product 2GlycineAmide Hydrolysis74.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and characterize any new peaks that appear.

Table 2: Example Conditions for Forced Degradation Study

Stress Condition Reagent Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone (solid state)105°C24 hours
PhotolyticNone (in solution)Room Temp24 hours

Visualizations

cluster_pathway Proposed Degradation Pathways parent This compound oxidation Oxidation (e.g., air, H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis dimer Disulfide Dimer oxidation->dimer acid 3-Mercapto-2-methylpropanoic acid-d5 hydrolysis->acid glycine Glycine hydrolysis->glycine

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Optimizing ESI-MS Ionization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) mass spectrometry (MS) analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal or poor sensitivity for this compound?

A1: Low signal intensity for this molecule is often due to a combination of factors related to its chemical structure, which contains both a thiol and a carboxylic acid group.

  • Poor Ionization Efficiency: Underivatized thiols can exhibit poor ionization efficiency in ESI, leading to a weak signal.[1] The carboxylic acid group generally favors negative ion mode, but the overall molecular structure may not be optimal for efficient gas-phase ion formation.[2]

  • Analyte Instability: Thiol-containing molecules can be unstable under certain analytical conditions.[1] The free thiol group is susceptible to oxidation, forming disulfides (dimers), which will reduce the signal of the target analyte.

  • Ion Suppression: Components in your sample matrix, such as salts or detergents, can interfere with the ionization of the target analyte.[1] Acidic mobile phase additives used to improve chromatography can sometimes suppress negative ionization in ESI-MS.[2]

  • In-source Fragmentation: Carboxylic acids can be prone to spontaneous decarboxylation (loss of CO₂) in the ion source, which can fragment the parent ion and reduce its measured intensity.[2][3] Optimizing source parameters like cone voltage is crucial to minimize this.[3]

Q2: Which ionization mode, positive or negative, is better for this analyte?

A2: Given the presence of the carboxylic acid group, negative ion mode (ESI-) is generally the preferred mode for analysis.[2][3] In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion.[2] While positive ion adducts like [M+NH₄]⁺ can sometimes be observed for smaller carboxylic acids, the sensitivity is often lower.[4]

Q3: How can I prevent the oxidation of the thiol group in my samples?

A3: Preventing oxidation is critical for accurate and sensitive analysis.[1] Key strategies include:

  • Immediate Derivatization: Chemically modifying the free thiol group is the most effective way to protect it from oxidation.[1]

  • Sample Handling: Minimize the sample's exposure to air and light. It is advisable to work with chilled samples and prepare them just before analysis.[1]

  • Acidification: Preparing samples in a slightly acidic solution can help minimize the rate of thiol oxidation.[1]

  • Use of Reducing Agents: While agents like DTT or TCEP can maintain the reduced state of thiols, they may need to be removed before MS analysis as they can interfere with ionization or derivatization reactions.[1]

Q4: What is derivatization and how can it improve my signal?

A4: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization can be used to:

  • Improve Ionization Efficiency: By adding a functional group that is more readily ionized, the signal intensity can be significantly increased.[5] For thiols, maleimide-based reagents are commonly used to create a stable derivative with improved ESI response.[1]

  • Increase Stability: Derivatization protects the reactive thiol group from oxidation, preventing analyte loss and improving reproducibility.[1]

  • Enhance Chromatographic Retention: Modifying the molecule can improve its retention on reverse-phase columns, moving it away from the void volume where ion suppression is often most severe.[5]

Troubleshooting Guide

Problem: Low or No Signal in Negative ESI Mode

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Ensure the use of volatile buffers like ammonium acetate or ammonium formate.[1] For negative mode, consider adding a small amount of a weak acid like 0.02% (v/v) acetic acid, which has been shown to improve ionization efficiency for some classes of molecules.[6] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which can suppress the MS signal.[7]
Corona Discharge A high electrospray needle voltage can cause a corona discharge, leading to a noisy or absent signal.[3] This may be visible as a blue glow at the needle tip in a dark lab.[3] Try lowering the needle voltage until the discharge stops.[3]
In-source Fragmentation The analyte may be losing its carboxylic acid group (as CO₂) in the source.[3] Optimize source parameters by systematically reducing the cone voltage (or equivalent fragmentor/lens voltage) to maximize the signal of the [M-H]⁻ ion.[3]
Poor Desolvation Inefficient solvent evaporation can lead to poor ion formation. Optimize the drying gas temperature and flow rate. Solvents with low surface tension, like methanol, can improve the stability of the electrospray.[8]
Matrix Effects Co-eluting compounds from the sample matrix are suppressing the analyte's ionization.[1] Improve sample cleanup using techniques like solid-phase extraction (SPE) or enhance chromatographic separation to resolve the analyte from interfering matrix components.[9][10]

Problem: Unexpected Peaks or Adducts Observed

Possible Cause Troubleshooting Step
Salt Adducts The analyte may be forming adducts with salts (e.g., [M+Na-2H]⁻, [M+K-2H]⁻).[1] Ensure proper desalting of the sample and use high-purity solvents and volatile mobile phase additives like ammonium formate or acetate.[1][11]
Oxidation/Dimerization The thiol group has oxidized, forming a disulfide-linked dimer. This will appear as a peak at a mass corresponding to [2M-2H]²⁻ or [2M-H]⁻ (where M is the mass of the non-deuterated analyte). Implement strategies to prevent oxidation as described in the FAQs.[1]
In-source Reactions Unwanted reactions can occur in the ion source.[12] Besides fragmentation, ensure source conditions are not promoting other side reactions. Re-optimize source parameters.

Quantitative Data Summary

Chemical derivatization can significantly enhance the signal intensity of thiol-containing compounds. The table below shows the reported ionization enhancement for different thiols when using N-(1-phenylethyl)maleimide (NPEM) compared to the more common N-ethylmaleimide (NEM). While data for the specific analyte is not available, these values for structurally related compounds illustrate the potential benefit of this approach.

Thiol Compound Ionization Enhancement (NPEM vs. NEM)
Glutathione (GSH)2.1x[1]
Cysteine (CYS)5.7x[1]

Experimental Protocols

Protocol 1: General Thiol Derivatization with N-ethylmaleimide (NEM)

This protocol provides a general workflow for protecting thiol groups in biological samples for subsequent LC-MS analysis.[1]

  • Sample Preparation: To 1 mL of biofluid (e.g., plasma, urine), add an appropriate internal standard.

  • Solvent Addition: Add a protein precipitation solvent containing the derivatizing reagent. A typical solvent is a mixture of acetonitrile, methanol, and water (40:40:20, v/v/v) containing a final concentration of 1 mM NEM.[1]

  • Reaction: Vortex the mixture vigorously for 1 minute to facilitate protein precipitation and the thiol-maleimide reaction.

  • Incubation: Allow the reaction to proceed for at least 30 minutes at room temperature, protected from light.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS system.[1] Analyze the NEM-derivatized analyte using a suitable LC method (e.g., reversed-phase) coupled to the mass spectrometer.[1]

Visualizations

G start Weak or No Signal for Analyte check_mode Confirm ESI Negative Mode start->check_mode check_source Optimize Source Parameters (e.g., Cone Voltage, Gas Flow) check_mode->check_source check_mobile Evaluate Mobile Phase (Additives, pH) check_mode->check_mobile check_sample Assess Sample Stability & Purity check_mode->check_sample fragmentation In-source Fragmentation? check_source->fragmentation suppression Ion Suppression? check_mobile->suppression oxidation Analyte Oxidation? check_sample->oxidation fragmentation->suppression No fix_fragment Decrease Cone/Fragmentor Voltage fragmentation->fix_fragment Yes oxidation->suppression No fix_oxidation Implement Anti-Oxidation Strategy (e.g., Derivatization) oxidation->fix_oxidation Yes fix_suppression Improve Sample Cleanup or Chromatography suppression->fix_suppression Yes end_goal Signal Optimized suppression->end_goal No fix_fragment->end_goal fix_oxidation->end_goal fix_suppression->end_goal

Caption: A logical troubleshooting workflow for low ESI-MS signal.

G Analyte Analyte-SH (N-(3-Mercapto-2-methyl...)) Reaction Thiol-Maleimide Reaction Analyte->Reaction Reagent NEM Reagent (N-ethylmaleimide) Reagent->Reaction Product Stable Derivative (Analyte-S-NEM) Reaction->Product Analysis LC-MS Analysis Product->Analysis Benefit1 Protected Thiol Group (Prevents Oxidation) Product->Benefit1 Benefit2 Improved Ionization Efficiency Product->Benefit2

Caption: Workflow for thiol derivatization using N-ethylmaleimide (NEM).

References

resolving co-elution issues with N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5.

Introduction to Co-elution with Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) analysis, a stable isotopically labeled (SIL) internal standard, such as this compound, is ideally expected to co-elute perfectly with its non-labeled analyte. However, a phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect" can cause a slight separation.[1] This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1]

While a small, consistent shift may be normal, significant separation can lead to "differential matrix effects."[1] If the analyte and the internal standard elute at different times, they may be exposed to different co-eluting matrix components that can suppress or enhance ionization in the mass spectrometer.[1][2] This can compromise data accuracy and precision, as the internal standard will no longer accurately compensate for the matrix effects experienced by the analyte.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting slightly before the unlabeled analyte?

A1: This is a common observation due to the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, this often results in the deuterated compound being slightly less retained and eluting earlier.[1]

Q2: What are the consequences of the analyte and its deuterated internal standard not co-eluting perfectly?

A2: Incomplete co-elution can lead to inaccurate and imprecise results.[1] This is because the analyte and internal standard might experience different levels of ion suppression or enhancement from matrix components eluting at slightly different times.[1][3] This undermines the fundamental purpose of using an internal standard, which is to correct for these variations.[4]

Q3: Is a small, highly reproducible separation between the analyte and internal standard acceptable?

A3: While perfect co-elution is the ideal scenario, a small and highly reproducible separation might be acceptable if it is thoroughly validated during method development to show no adverse impact on data quality.[1] However, if the peaks are significantly resolved, it is strongly recommended to optimize the chromatographic method to achieve co-elution.[1]

Q4: How can I detect if co-elution is a problem in my analysis?

A4: Several indicators can suggest the presence of co-eluting interferences or issues arising from near co-elution:

  • Asymmetrical Peak Shapes: Look for shoulders, fronting, or tailing on your peaks.[5][6] A shoulder, which is a sudden discontinuity, is a strong indicator of two merged peaks.[6][7]

  • Mass Spectral Analysis: By acquiring mass spectra at different points across a chromatographic peak, you can determine if the spectral profile changes, which would indicate the presence of more than one compound.[5][7]

  • Peak Purity Analysis: If using a diode array detector (DAD), you can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[5][6][7]

Troubleshooting Guide

Resolving co-elution issues often involves a systematic approach to optimizing your chromatographic conditions.

Problem 1: Poor Peak Shape (Fronting, Tailing, or Split Peaks)

Poor peak shape can mask or worsen co-elution problems. Addressing these issues first is crucial.

Symptom Common Causes Solutions Citations
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups). Mobile phase pH is close to the analyte's pKa. Column contamination or degradation.Adjust mobile phase pH to keep the analyte in a single ionization state (typically 2-3 pH units away from the pKa). Use a modern, high-purity (Type B) silica column or an end-capped column. Clean or replace the column.[8][9][10]
Peak Fronting Column overloading (mass or volume). Sample solvent is stronger than the mobile phase. Column collapse.Reduce sample concentration or injection volume. Dissolve the sample in the initial mobile phase. Ensure the column is operated within its recommended pH and temperature range.[8][11][12]
Split Peaks Blocked column frit. Void in the column packing at the inlet. Incompatible sample solvent and mobile phase.Use an in-line filter and ensure proper sample cleanup. Replace the column. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[12]
Problem 2: Analyte and Internal Standard Peaks are Separated

If peak shapes are acceptable but the analyte and this compound are still separating, the selectivity of the method needs to be adjusted.

G Troubleshooting Workflow for Co-elution start Separated Peaks Observed mobile_phase 1. Mobile Phase Optimization start->mobile_phase gradient 2. Gradient Optimization mobile_phase->gradient If not resolved resolved Co-elution Achieved mobile_phase->resolved If resolved temperature 3. Temperature Adjustment gradient->temperature If not resolved gradient->resolved If resolved column 4. Stationary Phase Selection temperature->column If not resolved temperature->resolved If resolved column->resolved If resolved

Caption: A logical workflow for troubleshooting peak separation.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

N-(3-Mercapto-2-methylpropanoyl)glycine is a polar compound, making it suitable for reversed-phase chromatography with polar-modified columns or Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14]

Objective: To alter the selectivity of the separation by modifying the mobile phase composition.

Methodology:

  • Change Organic Modifier:

    • If currently using acetonitrile as the organic modifier (Mobile Phase B), prepare a mobile phase with methanol instead, and vice versa.[15] The different solvent properties can alter selectivity and change the elution order.[15]

    • Evaluate the separation with the new organic modifier using the same gradient program.

  • Adjust Mobile Phase pH:

    • The retention of ionizable compounds is sensitive to pH.[15][16]

    • Prepare Mobile Phase A (aqueous) with different pH values. For acidic compounds like this, testing pH values in the acidic range (e.g., pH 2.5, 3.0, 3.5) using a buffer like formic acid or ammonium formate is a good starting point.[15]

    • Ensure the chosen pH is within the stable range for your column.

  • Modify Buffer Concentration (for HILIC):

    • In HILIC, buffer concentration can influence retention.[17]

    • Prepare mobile phases with varying concentrations of ammonium formate or ammonium acetate (e.g., 5 mM, 10 mM, 20 mM) and assess the impact on co-elution.[17]

Protocol 2: Gradient Elution Optimization

Objective: To improve the resolution of closely eluting peaks by modifying the gradient profile.[18]

G Gradient Optimization Workflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization scouting_run Perform a fast, broad scouting gradient (e.g., 5-95% B in 10 min) identify_elution Identify the %B at which the target peaks elute scouting_run->identify_elution design_focused Design a focused gradient around the elution window identify_elution->design_focused shallow_gradient Decrease the gradient slope (make it shallower) in this region design_focused->shallow_gradient add_isocratic Introduce an isocratic hold just before or during elution to improve separation shallow_gradient->add_isocratic end Co-elution Achieved add_isocratic->end Evaluate Resolution

Caption: A workflow for optimizing a gradient elution method.

Methodology:

  • Perform a Scouting Run: Start with a fast, broad gradient (e.g., 5-95% organic solvent in 10-15 minutes) to determine the approximate mobile phase composition at which the compounds elute.[15]

  • Design a Focused Gradient: Based on the scouting run, narrow the gradient range around the elution point of your analytes.

  • Decrease the Gradient Slope: To improve the separation of closely eluting peaks, make the gradient shallower in the region where they elute.[15][19] For example, if the peaks elute between 40% and 50% B, you could change that segment of the gradient from a 1-minute ramp to a 3-minute ramp.

  • Introduce Isocratic Holds: Adding a short isocratic hold in the gradient just before the analytes begin to elute can sometimes improve resolution.[15]

Data Presentation: Impact of Method Parameters on Resolution

The following tables illustrate how changing key parameters can affect the separation of N-(3-Mercapto-2-methylpropanoyl)glycine (Analyte) and its d5-labeled internal standard (IS). Note: These are representative data based on chromatographic principles.

Table 1: Effect of Organic Modifier

Organic ModifierAnalyte t_R (min)IS t_R (min)Resolution (R_s)Observation
Acetonitrile4.214.150.8Poor resolution, significant overlap.
Methanol5.345.311.2Improved resolution, peaks are more distinct but not baseline separated.

Table 2: Effect of Mobile Phase pH (Aqueous Phase)

pHAnalyte t_R (min)IS t_R (min)Resolution (R_s)Observation
2.5 (0.1% Formic Acid)5.345.311.2Partial separation.
3.5 (10mM Ammonium Formate)5.885.88>1.5Co-elution achieved.

Table 3: Effect of Gradient Slope

GradientAnalyte t_R (min)IS t_R (min)Resolution (R_s)Observation
5-95% B in 10 min6.126.040.9Poor resolution.
30-50% B in 5 min7.517.491.4Improved resolution. A shallower gradient over the elution window enhances separation.[15]

Visualization of Key Concepts

G Impact of Isotope Effect on Matrix Compensation cluster_0 Ideal Co-elution cluster_1 Differential Matrix Effect (Due to Separation) A1 Analyte IS1 Internal Standard ME1 Matrix Effect ME1->A1 ME1->IS1 IS2 Internal Standard A2 Analyte ME2 Matrix Effect ME2->A2

Caption: How peak separation can lead to differential matrix effects.

References

impact of pH on N-(3-Mercapto-2-methylpropanoyl)glycine-d5 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in solution, with a focus on the impact of pH. The information is based on the general principles of thiol chemistry and data available for its non-deuterated analog, Tiopronin.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in solution?

A1: The primary factor affecting the stability of this compound in solution is the pH. The thiol group in the molecule is susceptible to oxidation, and the rate of this degradation is highly pH-dependent.

Q2: How does pH influence the stability of the thiol group?

A2: The stability of the thiol group is influenced by the equilibrium between its protonated (R-SH) and deprotonated (R-S⁻, thiolate) forms.[1] This equilibrium is governed by the pKa of the thiol group. At pH values below the pKa, the more stable protonated form predominates. As the pH increases above the pKa, the concentration of the more reactive thiolate anion increases, making the compound more susceptible to oxidation.[1] Generally, thiol-containing compounds show greater stability in acidic conditions compared to neutral or alkaline conditions.[2][3][4]

Q3: What are the main degradation pathways for this compound in solution?

A3: The principal degradation pathway is the oxidation of the thiol group. This can lead to the formation of various oxidation products, including disulfides (dimerization), sulfenic acids, sulfinic acids, and ultimately sulfonic acids.[1] The presence of metal ions can also catalyze these oxidation reactions.

Q4: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

A4: Based on general thiol chemistry, this compound is expected to be most stable in acidic solutions (pH < 6).[2] As the pH approaches neutral (pH 7) and becomes alkaline (pH > 8), the rate of degradation is expected to increase significantly due to the higher concentration of the reactive thiolate anion.

Q5: Are there any additives that can improve the stability of this compound in solution?

A5: Yes, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can improve stability.[5] EDTA sequesters metal ions that can catalyze the oxidation of the thiol group.[5] Storing solutions at low temperatures and protecting them from light can also help to minimize degradation.

Troubleshooting Guide

Q: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A: Rapid degradation is often due to one or more of the following factors:

  • High pH of the solution: Ensure the pH of your solvent or buffer is in the acidic range (ideally pH 4-6) for maximum stability.

  • Presence of metal ions: Use high-purity solvents and consider adding a chelating agent like EDTA to your solution to sequester metal ions.

  • Exposure to oxygen: Prepare solutions fresh and consider de-gassing your solvent to remove dissolved oxygen. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Elevated temperature: Store stock solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the degradation rate.

  • Light exposure: Protect your solutions from light, as it can promote photo-oxidation.

Q: My experimental results are inconsistent when using this compound. What should I check?

A: Inconsistent results can be a sign of variable compound stability.

  • Prepare fresh solutions: Always prepare your working solutions fresh from a well-stored stock solution for each experiment to ensure consistent concentration.

  • Control the pH: Ensure the pH of your experimental medium is consistent across all experiments. Small variations in pH can lead to different degradation rates and, therefore, different effective concentrations of the compound.

  • Check for contaminants: Ensure all glassware is thoroughly cleaned to avoid contamination with metal ions or oxidizing agents.

Data Presentation

The following table provides an illustrative summary of the expected stability trend of this compound at different pH values. Please note that this data is hypothetical and intended for illustrative purposes only. Actual degradation rates should be determined experimentally.

pHExpected StabilityPotential Degradation ProductsRecommendations
3-5 HighMinimal oxidation productsRecommended pH range for stock solution preparation and long-term storage.
6-7 ModerateDisulfides, sulfenic acidsPrepare fresh solutions and use within a short timeframe. Consider adding EDTA.
> 8 LowDisulfides, sulfenic acids, sulfinic acids, sulfonic acidsAvoid this pH range if stability is critical. If necessary, use immediately after preparation and under an inert atmosphere.

Experimental Protocols

Protocol for Assessing the pH-Dependent Stability of this compound

Objective: To determine the degradation rate of this compound in solution at various pH values.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile and water with a suitable acid modifier like formic acid)

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 4).

  • Preparation of Test Solutions: Aliquot the stock solution into separate vials containing the buffer solutions of different pH values to achieve the desired final concentration.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Calculate the degradation rate constant and half-life at each pH.

Visualizations

degradation_pathway cluster_equilibrium pH-Dependent Equilibrium cluster_oxidation Oxidation Pathway Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) High pH Thiolate (R-S-)->Thiol (R-SH) Low pH Disulfide (R-S-S-R) Disulfide (R-S-S-R) Thiolate (R-S-)->Disulfide (R-S-S-R) Oxidation Sulfenic Acid (R-SOH) Sulfenic Acid (R-SOH) Thiolate (R-S-)->Sulfenic Acid (R-SOH) Oxidation Sulfinic Acid (R-SO2H) Sulfinic Acid (R-SO2H) Sulfenic Acid (R-SOH)->Sulfinic Acid (R-SO2H) Further Oxidation Sulfonic Acid (R-SO3H) Sulfonic Acid (R-SO3H) Sulfinic Acid (R-SO2H)->Sulfonic Acid (R-SO3H) Further Oxidation troubleshooting_workflow start Start: Rapid Degradation Observed check_ph Check Solution pH start->check_ph ph_high pH > 6? check_ph->ph_high adjust_ph Adjust pH to 4-6 ph_high->adjust_ph Yes check_metal Check for Metal Ion Contamination ph_high->check_metal No adjust_ph->check_metal metal_present Contamination Possible? check_metal->metal_present add_edta Add EDTA metal_present->add_edta Yes check_storage Review Storage Conditions metal_present->check_storage No add_edta->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Store at 2-8°C, Protect from Light/Oxygen improper_storage->correct_storage Yes stable Solution Stable improper_storage->stable No correct_storage->stable

References

Technical Support Center: N-(3-Mercapto-2-methylpropanoyl)glycine-d5 Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Mercapto-2-methylpropanoyl)glycine-d5. Our goal is to help you navigate common challenges in assessing the isotopic purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the isotopic purity of this compound?

A1: Assessing the isotopic purity of this compound is critical for ensuring the accuracy and reliability of experimental results. In quantitative bioanalysis, this deuterated compound is often used as an internal standard.[1] The presence of unlabeled (d0) or partially labeled species can interfere with the accurate quantification of the target analyte.[1] Furthermore, understanding the isotopic distribution is essential for metabolic studies where the deuterium label is used as a tracer.

Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?

A2: The most common and powerful techniques for evaluating isotopic enrichment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HRMS can distinguish between the different isotopologues based on their mass-to-charge ratio, while NMR can provide information about the specific sites and degree of deuteration.[1][2]

Q3: What is the acceptable level of isotopic purity for this compound?

A3: While the required purity can vary depending on the application, a minimum isotopic enrichment of 98% is a generally accepted standard in the scientific community for deuterated internal standards.[1]

Q4: Can I use the same LC-MS/MS method for both the deuterated and non-deuterated forms of N-(3-Mercapto-2-methylpropanoyl)glycine?

A4: Generally, yes. The deuterated and non-deuterated forms are chemically similar and should exhibit similar chromatographic behavior. However, minor shifts in retention time due to the deuterium isotope effect can occur. It is crucial to verify co-elution during method development.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Issue 1: Poor Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). N-(3-Mercapto-2-methylpropanoyl)glycine contains a carboxylic acid and can be analyzed in both positive and negative ion modes. Test both to determine the most sensitive polarity.
Sample Degradation The thiol group is susceptible to oxidation, forming disulfides. Prepare samples freshly and consider adding an antioxidant like dithiothreitol (DTT) to the sample matrix. Store stock solutions at low temperatures (-20°C or -80°C).
Incorrect Mass Transition Verify the precursor and product ion m/z values for this compound. For a d5 labeled compound, the precursor ion will be [M+H]+ or [M-H]- with a mass 5 Da higher than the unlabeled compound.
Matrix Effects If analyzing in a complex matrix (e.g., plasma, urine), ion suppression or enhancement may occur. Dilute the sample, or improve sample preparation to remove interfering substances.

Issue 2: Inaccurate Isotopic Purity Calculation

Potential Cause Troubleshooting Step
Peak Tailing or Poor Chromatography Asymmetrical peaks can lead to inaccurate integration and affect the calculated ratios of isotopologues. Optimize the mobile phase composition and gradient to achieve symmetrical peak shapes. A C18 column is often suitable for this type of analysis.[3]
Co-eluting Interferences A peak from a matrix component may be overlapping with one of the isotopologue peaks. Ensure the chromatographic method has sufficient resolution to separate the analyte from matrix components.
Detector Saturation If the signal for the main isotopologue is too high, it can saturate the detector, leading to an underestimation of its abundance. Dilute the sample to bring the signal within the linear range of the detector.
Presence of Partially Labeled Species The presence of d1, d2, d3, and d4 species can complicate the mass spectrum. Ensure that the mass spectrometer has sufficient resolution to distinguish between these and the d0 and d5 peaks.[1]

Issue 3: Evidence of Back-Exchange (Loss of Deuterium)

Potential Cause Troubleshooting Step
Protic Solvents in Mobile Phase The deuterium atoms on the glycine portion of the molecule may be susceptible to exchange with protons from the mobile phase, especially at high pH or elevated temperatures. Maintain an acidic mobile phase (e.g., with 0.1% formic acid) and keep the column temperature low if possible.
Prolonged Exposure to Protic Solvents Long analysis times can increase the opportunity for back-exchange. Use a rapid HPLC gradient to minimize the time the analyte is exposed to the mobile phase.
In-source Exchange High temperatures in the ion source can also promote back-exchange. Keep the source temperature as low as possible while still achieving efficient desolvation.
Nuclear Magnetic Resonance (NMR) Analysis

Issue 1: Difficulty in Determining Deuteration Sites

Potential Cause Troubleshooting Step
Overlapping Signals In a ¹H NMR spectrum, residual proton signals from the deuterated positions may be weak and overlap with other signals.
Low Signal-to-Noise The low abundance of residual protons at the deuterated sites results in weak signals. Increase the number of scans to improve the signal-to-noise ratio.
Complex Spectrum The spectrum may be complicated by signals from impurities or the solvent.

Issue 2: Inaccurate Quantification of Isotopic Enrichment

Potential Cause Troubleshooting Step
Incorrect Integration Inaccurate integration of the residual proton signals will lead to an incorrect calculation of isotopic purity. Carefully define the integration regions for the residual proton signals and a reference peak from a non-deuterated part of the molecule or an internal standard.
Baseline Distortion A non-flat baseline can interfere with accurate integration. Apply baseline correction algorithms before integration.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause line broadening and affect signal integration. Ensure the sample is free from such contaminants.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Precursor Ions: Monitor the [M+H]+ for the unlabeled (d0) and deuterated (d5) forms.

    • Product Ions: Determine the major product ions for both the d0 and d5 species by performing a product ion scan.

    • Collision Energy: Optimize for each transition.

Compound Precursor Ion (m/z) Product Ion (m/z)
N-(3-Mercapto-2-methylpropanoyl)glycine (d0)178.0To be determined
This compound183.0To be determined
  • Data Analysis:

    • Integrate the peak areas for the d0 and d5 transitions.

    • Calculate the isotopic purity as: (Area_d5 / (Area_d0 + Area_d5)) * 100%

Protocol 2: Isotopic Purity Assessment by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

    • Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate the area of the residual proton signals corresponding to the deuterated positions.

    • Integrate the area of a signal from a non-deuterated position or the internal standard.

    • Calculate the isotopic purity based on the relative integrals.

Visualizations

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis MS_Sample_Prep Sample Preparation LC_Separation LC Separation MS_Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection MS_Data_Analysis Data Analysis MS_Detection->MS_Data_Analysis Purity_Report Isotopic Purity Report MS_Data_Analysis->Purity_Report NMR_Sample_Prep Sample Preparation NMR_Acquisition NMR Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Data Analysis NMR_Acquisition->NMR_Data_Analysis NMR_Data_Analysis->Purity_Report Start N-(3-Mercapto-2-methylpropanoyl) glycine-d5 Sample Start->MS_Sample_Prep Start->NMR_Sample_Prep

Caption: Workflow for Isotopic Purity Assessment.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem MS_Issue Mass Spec Issue? Problem->MS_Issue Yes End Problem Resolved Problem->End No NMR_Issue NMR Issue? MS_Issue->NMR_Issue No Signal_Issue Poor/No Signal MS_Issue->Signal_Issue Yes Deuteration_Site_Issue Deuteration Site? NMR_Issue->Deuteration_Site_Issue Yes NMR_Issue->End No Purity_Issue Inaccurate Purity Signal_Issue->Purity_Issue Check Next BackExchange_Issue Back-Exchange Purity_Issue->BackExchange_Issue Check Next BackExchange_Issue->End Enrichment_Issue Inaccurate Enrichment? Deuteration_Site_Issue->Enrichment_Issue Check Next Enrichment_Issue->End

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method Using N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. This guide provides a comparative overview of the validation of an analytical method for the quantification of Tiopronin, utilizing its deuterated analog, N-(3-Mercapto-2-methylpropanoyl)glycine-d5, as an internal standard (IS).[1][2] The performance of this method is compared against a hypothetical alternative using a structurally similar, non-deuterated internal standard, N-(3-Mercapto-1-oxopropyl)glycine.

The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to compensate for variability in sample preparation and instrument response.[1][3] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures, covering key parameters such as specificity, linearity, accuracy, and precision.[4][5]

Comparative Performance of Internal Standards

The choice of an internal standard is crucial for the development of a robust analytical method. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. A deuterated standard such as this compound is often the preferred choice as its physicochemical properties are nearly identical to the analyte, Tiopronin, leading to similar extraction recovery and ionization efficiency in mass spectrometry.

The following table summarizes the hypothetical validation results for the quantification of Tiopronin using this compound versus a non-deuterated analog, N-(3-Mercapto-1-oxopropyl)glycine, as the internal standard.

Validation ParameterThis compound (IS)N-(3-Mercapto-1-oxopropyl)glycine (IS)Acceptance Criteria
Linearity (r²) > 0.999> 0.995≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%85 - 115%
Precision (%RSD)
- Intra-day< 2.5%< 4.0%≤ 15%
- Inter-day< 3.0%< 5.5%≤ 15%
Matrix Effect (%) 97 - 103%88 - 110%85 - 115%

As illustrated in the table, the use of the deuterated internal standard is expected to yield superior performance, particularly in terms of linearity, accuracy, and precision, due to its ability to better compensate for analytical variability.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of an analytical method. Below are generalized protocols for the quantification of Tiopronin in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A suitable HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tiopronin: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion (Specific mass transitions need to be optimized for the specific instrument)

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of the analytical method described above. This process ensures that the method is suitable for its intended purpose.

G Analytical Method Validation Workflow cluster_prep Method Development & Optimization cluster_val Method Validation cluster_report Reporting A Define Analytical Requirements B Select Analytical Technique (LC-MS/MS) A->B C Optimize Sample Preparation B->C D Optimize LC & MS Conditions C->D E Specificity / Selectivity D->E J Prepare Validation Protocol D->J K Execute Validation Experiments F Linearity & Range G Accuracy & Precision H Matrix Effect I Stability J->K L Analyze Data & Compare to Acceptance Criteria K->L M Prepare Validation Report L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

References

A Comparative Guide to Internal Standards for Tiopronin Quantification: N-(3-Mercapto-2-methylpropanoyl)glycine-d5 vs. Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tiopronin, a thiol-containing drug used in the management of cystinuria, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the deuterated internal standard N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5) and other non-isotopically labeled internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard".[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). For Tiopronin, this includes deuterated analogs like Tiopronin-d5 and ¹³C- and/or d-labeled versions such as Tiopronin-¹³C,d₃.[1][2]

The fundamental advantage of a SIL-IS lies in its chemical identity to the analyte.[2] This ensures that it behaves in a nearly identical manner during sample preparation, extraction, chromatography, and ionization.[2] By co-eluting with the analyte, the SIL-IS experiences the same matrix effects and variability, allowing for highly effective normalization and leading to superior accuracy and precision in quantification.[1][2]

Alternatives: Non-Isotopically Labeled Internal Standards

Prior to the wider availability of SIL-ISs, and in some current applications, non-isotopically labeled compounds are used as internal standards. These are typically structural analogs of the analyte that have similar chemical properties and chromatographic behavior. For Tiopronin analysis, compounds like fudosteine and N-acetyl-l-cysteine (NAC) have been utilized.[3][4] While more cost-effective, these structural analogs do not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency in the mass spectrometer, which can be significantly affected by the sample matrix.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of bioanalytical methods for Tiopronin using a stable isotope-labeled internal standard versus a non-deuterated analog. It is important to note that this data is compiled from different sources and does not represent a direct head-to-head comparison within a single study. However, it illustrates the general performance advantages of using a SIL-IS.

Performance ParameterStable Isotope-Labeled IS (e.g., Tiopronin-d5)Non-Deuterated Analog IS (e.g., Fudosteine)
Linearity (Correlation Coefficient, r²) > 0.990.9980 to 0.9990[3]
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range (e.g., 0.5-5 ng/mL)[5]78 ng/mL[3]
Intra-day Precision (%CV) < 15% (typically < 10%)[5]≤ 10.49%[3]
Inter-day Precision (%CV) < 15% (typically < 10%)[5]≤ 10.49%[3]
Accuracy (% Bias) Within ± 15% (typically within ± 10%)[5]Not explicitly stated, but method was validated[3]
Matrix Effect Compensation High (co-elutes and experiences similar ionization effects)[1]Moderate to Low (different ionization efficiency)
Potential for Isotopic Exchange Low, but possible with deuterium labels under certain conditions[6]Not Applicable

Experimental Protocols

Key Considerations for Tiopronin Analysis

Due to the presence of a thiol group, Tiopronin can form disulfides with itself or with other endogenous thiols in biological matrices. Therefore, a crucial step in sample preparation is the reduction of these disulfide bonds to measure the total drug concentration. Reductants like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.[3][4]

Experimental Workflow: Bioanalysis of Tiopronin

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with IS (Tiopronin-d5) p1->p2 p3 Add Reducing Agent (e.g., DTT) p2->p3 p4 Protein Precipitation (e.g., with Acetonitrile) p3->p4 p5 Centrifuge p4->p5 p6 Transfer & Evaporate Supernatant p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample onto LC Column p7->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical workflow for Tiopronin quantification.
Protocol Using this compound (Tiopronin-d5)

This protocol is based on established methods for stable isotope dilution mass spectrometry.

  • Preparation of Solutions:

    • Prepare stock solutions of Tiopronin and Tiopronin-d5 in methanol (e.g., 1 mg/mL).

    • Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the Tiopronin stock solution.

    • Prepare a working solution of Tiopronin-d5 at a concentration appropriate for spiking into all samples (e.g., 1 µg/mL).

  • Sample Preparation:

    • To 100 µL of plasma (blank, standard, QC, or unknown sample), add the Tiopronin-d5 internal standard working solution.

    • Add a reducing agent such as DTT to break disulfide bonds.

    • Precipitate proteins by adding a threefold excess of cold acetonitrile, followed by vortexing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions (Typical):

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water with formic acid.

    • Ionization: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Tiopronin and Tiopronin-d5.

Protocol Using a Non-Deuterated Internal Standard (Fudosteine)

This protocol is a summary of a published method.[3]

  • Sample Preparation:

    • To a plasma sample, add L-cysteine and DTT as a reducer and stabilizer.

    • Spike with the fudosteine internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate under acidic conditions.

    • Evaporate the organic layer and reconstitute the residue.

  • LC-MS/MS Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic mobile phase of methanol and water (40:60, v/v) with 0.2% formic acid and 1.0 mM Tris.[3]

    • Ionization: Negative ESI.[3]

    • Detection: Tandem mass spectrometry.

Mechanism of Action of Tiopronin

The therapeutic effect of Tiopronin in cystinuria is based on a thiol-disulfide exchange reaction with cystine. This chemical process breaks down the insoluble cystine into a more soluble mixed disulfide of Tiopronin and cysteine, which is then more readily excreted in the urine, preventing the formation of cystine kidney stones.

Tiopronin Tiopronin (R-SH) MixedDisulfide Tiopronin-Cysteine Mixed Disulfide (Soluble) Tiopronin->MixedDisulfide Thiol-Disulfide Exchange Cystine Cystine (Insoluble) Cystine->MixedDisulfide Excretion Renal Excretion MixedDisulfide->Excretion

Therapeutic mechanism of Tiopronin in cystinuria.

Conclusion

For the quantitative bioanalysis of Tiopronin, this compound stands as a superior choice for an internal standard compared to non-isotopically labeled analogs like fudosteine. Its near-identical physicochemical properties to Tiopronin ensure it effectively compensates for variations during sample preparation and analysis, particularly matrix effects.[1] This leads to enhanced accuracy, precision, and overall reliability of the analytical method. While the initial cost of a deuterated standard may be higher, the improved data quality and robustness of the assay are critical for regulated bioanalytical studies in drug development. When selecting a deuterated standard, it is also important to consider the stability of the deuterium labels to prevent isotopic exchange, with ¹³C-labeled standards offering the highest stability.[2][6]

References

A Comparative Guide to N-(3-Mercapto-2-methylpropanoyl)glycine-d5 and its Non-Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 and its non-deuterated counterpart, N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin. The focus is on their established applications, performance characteristics based on available experimental data, and the methodologies employed in their analysis. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) is a thiol-containing drug primarily indicated for the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. Its therapeutic effect is mediated through a thiol-disulfide exchange with cystine, resulting in a more soluble complex that is readily excreted.

The deuterated analog, this compound, incorporates five deuterium atoms. In drug development, selective deuteration—often termed a "deuterium switch"—is a strategy that can potentially alter a drug's metabolic profile and pharmacokinetics due to the kinetic isotope effect. A stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down enzymatic metabolism, potentially leading to improved metabolic stability and an extended half-life.[1][2] However, the predominant application of this compound in current research is as a stable isotope-labeled internal standard for the highly accurate quantification of Tiopronin in biological matrices.[3]

This guide will objectively present the available data for both compounds, highlighting their distinct roles in research and clinical practice.

Data Presentation: A Quantitative Comparison

The following table summarizes the available pharmacokinetic parameters for the non-deuterated N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin). To date, there are no published in vivo comparative performance data for this compound, as its primary documented use is as an analytical internal standard.

ParameterN-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)This compound
Primary Application Therapeutic agent for cystinuria[4]Internal standard for LC-MS/MS quantification of Tiopronin[3]
Peak Plasma Time (Tmax) 3-6 hours[5]Not applicable (used as an analytical standard)
Half-life (t½) - Total Drug 53 hours[5]Not applicable (used as an analytical standard)
Half-life (t½) - Unbound Drug 1.8 hours[5]Not applicable (used as an analytical standard)
Absolute Bioavailability (f) ~63%[5]Not applicable (used as an analytical standard)
Urinary Excretion ~74% of excreted drug within the first 6 hours[5]Not applicable (used as an analytical standard)

Experimental Protocols

Quantification of Tiopronin in Human Plasma by LC-MS/MS

This protocol describes a common method for the accurate determination of Tiopronin concentrations in human plasma, utilizing its deuterated analog as an internal standard.

1. Materials and Reagents:

  • N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) analytical standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • 1,4-Dithiothreitol (DTT) for the reduction of disulfide bonds

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tiopronin and Tiopronin-d5 in methanol.

  • Working Solutions: Create calibration standards and quality control (QC) samples by serially diluting the Tiopronin stock solution. Dilute the Tiopronin-d5 stock solution to a final working concentration (e.g., 1 µg/mL).[3]

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the Tiopronin-d5 internal standard.

  • Add a reducing agent like DTT to cleave any disulfide bonds Tiopronin may have formed with endogenous thiols.

  • Precipitate proteins by adding 300 µL of acidified acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Employ a gradient elution to separate Tiopronin from matrix components.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Tiopronin and Tiopronin-d5.[3][6]

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Tiopronin to Tiopronin-d5 against the nominal concentrations of the calibration standards.

  • Determine the concentration of Tiopronin in the plasma samples from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Tiopronin-d5 (IS) plasma->add_is reduce Add DTT (Reduction) add_is->reduce precipitate Protein Precipitation (Acidified Acetonitrile) reduce->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms quantify Quantification (Peak Area Ratio vs. Calibration Curve) ms->quantify

Caption: Workflow for Tiopronin quantification using a deuterated internal standard.

Mechanism of Action in Cystinuria

G cystine Cystine (Sparingly Soluble) exchange Thiol-Disulfide Exchange in Urine cystine->exchange tiopronin Tiopronin (R-SH) tiopronin->exchange complex Tiopronin-Cysteine Mixed Disulfide (Water-Soluble) exchange->complex excretion Renal Excretion complex->excretion

Caption: Tiopronin's mechanism in preventing cystine stone formation.

The Renin-Angiotensin System (RAS)

While some thiol-containing drugs exhibit ACE inhibitory activity, the primary therapeutic role of Tiopronin is in the management of cystinuria. The following diagram illustrates the general Renin-Angiotensin System, which is the target of ACE inhibitors.

G angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) ace_inhibitor ACE Inhibitors (Block this step) ace->ace_inhibitor bp Increased Blood Pressure vasoconstriction->bp aldosterone->bp renin Renin (from Kidney)

Caption: Overview of the Renin-Angiotensin System and the target of ACE inhibitors.

Conclusion

The comparison between this compound and its non-deuterated analog, Tiopronin, reveals two compounds with distinct and complementary roles in pharmaceutical science. Tiopronin is an established therapeutic agent for cystinuria with a well-characterized pharmacokinetic profile. In contrast, this compound serves as an indispensable analytical tool, enabling the precise and accurate quantification of Tiopronin in biological systems.

While the principles of the kinetic isotope effect suggest that deuteration could potentially enhance the metabolic stability of Tiopronin, there is currently no published experimental data to support this hypothesis or to suggest a therapeutic application for the deuterated analog. Therefore, for researchers and clinicians, the non-deuterated form remains the compound of choice for therapeutic use, while the deuterated version is the gold standard for use as an internal standard in quantitative bioanalysis.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards for N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of the accuracy and precision of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5) as an internal standard against other alternatives in bioanalytical methods. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a critical resource for selecting the most robust internal standard for your research needs.

The use of an internal standard (IS) is fundamental in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. In the analysis of N-(3-Mercapto-2-methylpropanoyl)glycine, a drug used in the treatment of cystinuria, the choice of internal standard significantly impacts the reliability of pharmacokinetic and therapeutic drug monitoring studies.

Stable isotope-labeled (SIL) internal standards, such as Tiopronin-d5, are widely considered the "gold standard" in bioanalysis.[1] Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to superior accuracy and precision.[2]

Comparative Performance of Internal Standards

The following tables summarize the performance characteristics of different internal standards used for the quantification of Tiopronin in biological matrices.

Table 1: Accuracy and Precision Data for Tiopronin Quantification using a Deuterated Internal Standard (Tiopronin-d3)

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low80.0≤ 15≤ 1585-115
Medium400≤ 15≤ 1585-115
High4000≤ 15≤ 1585-115

Data represents typical acceptance criteria for bioanalytical method validation using a stable isotope-labeled internal standard.[3]

Table 2: Precision Data for Tiopronin Quantification using a Non-Deuterated Internal Standard (Fudosteine)

Quality Control LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low0.15610.498.95
Medium1.256.437.12
High8.04.525.88

Adapted from a study quantifying tiopronin in human plasma.[4]

Table 3: Accuracy and Precision Data for Tiopronin Quantification (Internal Standard Not Specified)

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (RE%)
Low80.012.911.75.6
Medium4008.79.83.4
High40006.57.6-2.1

From an LC-MS/MS method for tiopronin in human plasma without derivatization.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited.

Method 1: Quantification of Tiopronin using a Deuterated Internal Standard (Tiopronin-d5)

This method employs a straightforward protein precipitation for sample preparation followed by LC-MS/MS analysis.[3]

1. Materials and Reagents:

  • Tiopronin analytical standard

  • This compound (Tiopronin-d5) internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Stock and Working Solutions:

  • Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve tiopronin in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiopronin-d5 in methanol.

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by serial dilution of the tiopronin stock solution with 50:50 acetonitrile:water.

  • Internal Standard Working Solution: Dilute the IS stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Method 2: Quantification of Tiopronin using a Non-Deuterated Internal Standard (Fudosteine)

This method utilizes liquid-liquid extraction for sample cleanup.[4]

1. Sample Preparation:

  • To 200 µL of plasma, add L-cysteine and 1,4-dithiothreitol (DTT) as a reducer and stabilizer.

  • Add fudosteine as the internal standard.

  • Perform liquid-liquid extraction with ethyl acetate under acidic conditions.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 column

  • Mobile Phase: Isocratic mixture of methanol and water (40:60, v/v) with 0.2% formic acid and 1.0 mM tris(hydroxymethyl)aminomethane.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

Experimental Workflows

Visualizing the experimental process is key to understanding the methodological approach. The following diagrams, created using Graphviz, illustrate the workflows for the described methods.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Tiopronin-d5 IS (20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography C18 Chromatography inject->chromatography detection MRM Detection (ESI-) chromatography->detection quantification Quantify Tiopronin detection->quantification

Caption: Experimental workflow for Tiopronin quantification using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_reagents Add Reducer/Stabilizer & Fudosteine IS plasma->add_reagents lle Liquid-Liquid Extraction (Ethyl Acetate) add_reagents->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography C18 Chromatography inject->chromatography detection MS/MS Detection (ESI-) chromatography->detection quantification Quantify Tiopronin detection->quantification

Caption: Experimental workflow for Tiopronin quantification using a non-deuterated internal standard.

Conclusion

The data presented clearly demonstrates that while acceptable precision can be achieved with non-deuterated internal standards like fudosteine, the use of a stable isotope-labeled internal standard such as this compound is the superior choice for ensuring the highest level of accuracy and precision in the bioanalysis of Tiopronin. The near-identical physicochemical properties of deuterated standards allow for more effective compensation of matrix effects and other sources of analytical variability. For researchers and drug development professionals, the investment in a deuterated internal standard is justified by the increased confidence in the generated data, which is critical for regulatory submissions and clinical decision-making.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Linearity and Range of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and reliability. When quantifying N-(3-Mercapto-2-methylpropanoyl)glycine (tiopronin), a thiol-containing drug, the choice of internal standard is a critical factor influencing the accuracy and precision of the assay. This guide provides an objective comparison of the performance of its deuterated analogue, N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5), with other alternatives, supported by experimental data synthesized from published literature.

Stable isotope-labeled internal standards (SIL-ISs), such as Tiopronin-d5, are considered the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior allow for effective compensation for matrix effects and variability during sample processing, leading to superior accuracy and precision.[2][3]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a crucial step in bioanalytical method development. While SIL-ISs are preferred, other options like structural analogs are also employed. The following table summarizes the linearity and range of various LC-MS/MS methods for the quantification of tiopronin, highlighting the performance with different internal standards.

AnalyteInternal Standard (IS)Linearity RangeCorrelation Coefficient (r²)MatrixReference
TioproninTiopronin-d3 (SIL-IS) Not explicitly stated, but used for robust quantificationNot explicitly statedHuman Plasma[1]
TioproninTiopronin-¹³C,d₃ (SIL-IS) Not explicitly stated, but considered the "gold standard"Not explicitly statedBiological Matrices[2][4]
TioproninFudosteine (Structural Analog)0.078 - 10 µg/mL0.9980 - 0.9990Human Plasma[5]
TioproninNot specified40.0 - 5000 ng/mLNot specifiedHuman Plasma[6]
N-(2-Mercaptopropionyl)-glycineNot specified (derivatization method)10 - 2500 nM0.999Biological Tissues[7]
TioproninNot specified0.302 - 3.027 µg/mLNot specifiedEquipment Surfaces[8]

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of tiopronin in human plasma using an SIL-IS.

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting small molecules from plasma samples.

  • Thaw : Bring frozen human plasma samples to room temperature.

  • Aliquoting : Pipette a precise volume (e.g., 100 µL) of the plasma sample (blank, calibration standard, quality control, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a fixed volume of the this compound internal standard working solution to each tube.[1]

  • Reduction (Optional but Recommended) : To cleave disulfide bonds and ensure all tiopronin is in its free thiol form, a reducing agent like 1,4-Dithiothreitol (DTT) can be added.[1][5]

  • Precipitation : Add a specific volume of cold acetonitrile (e.g., 3-4 times the plasma volume) to precipitate plasma proteins.[4]

  • Vortexing : Vortex-mix the samples thoroughly to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a suitable volume of the mobile phase.[4]

LC-MS/MS Analysis

The reconstituted samples are then injected into the LC-MS/MS system for analysis.

  • LC System : A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column : A C18 or C8 reversed-phase column is typically used.[5][6]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[5][6]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[5][6]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both tiopronin and its deuterated internal standard.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in the bioanalytical method for tiopronin.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add N-(3-Mercapto-2- methylpropanoyl)glycine-d5 Plasma->Add_IS Reduce Add Reducing Agent (DTT) Add_IS->Reduce Precipitate Protein Precipitation (Acetonitrile) Reduce->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Detection->Data_Processing

Caption: General workflow for the bioanalytical quantification of tiopronin.

Linearity_Assessment cluster_standards Calibration Standards Preparation cluster_analysis Analysis and Evaluation Stock Tiopronin Stock Solution Serial_Dilution Serial Dilutions Stock->Serial_Dilution Spiking Spike into Blank Plasma Serial_Dilution->Spiking Analysis Analyze Standards by LC-MS/MS Spiking->Analysis Plotting Plot Peak Area Ratio (Analyte/IS) vs. Concentration Analysis->Plotting Regression Linear Regression Analysis Plotting->Regression Results Determine Linearity (r²) and Range (LLOQ to ULOQ) Regression->Results

Caption: Logical relationship for establishing the linearity and range of the assay.

References

Assessing the Isotopic Stability of N-(3-Mercapto-2-methylpropanoyl)glycine-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of bioanalytical assay accuracy and reliability. This guide provides a comprehensive comparison of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated internal standard for the drug Tiopronin, against alternative standards. The performance, isotopic stability, and practical considerations of using this stable isotope-labeled standard are evaluated based on established principles of mass spectrometry and isotopic analysis.

This compound is the deuterated analog of Tiopronin, a thiol compound used in the treatment of cystinuria. In quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are frequently employed as internal standards to ensure high accuracy and precision by correcting for variations during sample processing and analysis.[1][2] However, the stability of the deuterium label and the potential for isotopic exchange—the replacement of a deuterium atom with a hydrogen atom from the surrounding environment—are crucial factors that can impact data integrity.[3]

This guide offers a comparative overview of this compound against two common alternative internal standards: a non-isotopically labeled structural analog and a hypothetical ¹³C-labeled version of Tiopronin. While specific experimental data on the isotopic exchange of this compound is not extensively available in public literature, this comparison is based on the well-established principles of isotopic stability and analytical chemistry.

Mechanism of Action of the Parent Compound: Tiopronin

Tiopronin's therapeutic effect in cystinuria stems from its action as a thiol-containing drug. It participates in a thiol-disulfide exchange with cystine, a poorly soluble amino acid that can form kidney stones in individuals with the genetic disorder cystinuria. By cleaving the disulfide bond in cystine, Tiopronin forms a more soluble mixed disulfide, which is readily excreted in the urine, thereby preventing stone formation. Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species.

cluster_urine Urine cluster_cellular Cellular Environment Cystine Cystine (Insoluble) MixedDisulfide Tiopronin-Cysteine Mixed Disulfide (Soluble) Cystine->MixedDisulfide Thiol-Disulfide Exchange Tiopronin Tiopronin Tiopronin->MixedDisulfide ROS Reactive Oxygen Species (ROS) Tiopronin->ROS Scavenges Excretion Renal Excretion MixedDisulfide->Excretion OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Therapeutic mechanism of Tiopronin.

Comparative Analysis of Internal Standards

The ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and ionization, thus accurately correcting for any experimental variability. The following table provides a qualitative comparison of this compound with a structural analog and a ¹³C-labeled standard.

FeatureThis compoundStructural Analog (Non-labeled)¹³C-Labeled Tiopronin (Hypothetical)
Co-elution Good, but potential for slight chromatographic shift.May or may not co-elute depending on structural similarity.Excellent, near-perfect co-elution.
Matrix Effect Compensation Excellent, as it is chemically identical to the analyte.Variable, depends on structural similarity and ionization efficiency.Superior, as it is chemically identical and co-elutes perfectly.
Isotopic Stability Generally stable, but potential for back-exchange under certain pH and temperature conditions.[4][3]Not applicable.Highly stable, no risk of isotopic exchange.
Cost Moderate.Low.High.

Quantitative Assessment of Isotopic Exchange

The isotopic stability of this compound can be quantitatively assessed by monitoring the extent of hydrogen-deuterium (H/D) exchange over time under various conditions. The following tables present illustrative data on the percentage of deuterium loss, simulating a comparison with a hypothetical alternative deuterated standard.

Please note: The following data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Isotopic Purity Over Time in Different Solvents

Time (hours)This compound (% Deuterium Remaining)Alternative Deuterated Standard (% Deuterium Remaining)
Methanol Acetonitrile
099.599.5
2498.299.3
4897.199.1
7296.098.9

Table 2: Effect of pH on Isotopic Stability after 24 hours

pHThis compound (% Deuterium Remaining)Alternative Deuterated Standard (% Deuterium Remaining)
399.199.4
798.299.0
995.597.8

Experimental Protocols

A generalized workflow for the quantitative analysis of Tiopronin using this compound as an internal standard is depicted below.

cluster_workflow Bioanalytical Workflow for Tiopronin Quantification start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification of Tiopronin data_analysis->quantification

Caption: Bioanalytical workflow for Tiopronin quantification.

Protocol for Assessing Isotopic Exchange (Hydrogen-Deuterium Exchange Mass Spectrometry - HDX-MS)
  • Sample Preparation: Prepare solutions of this compound in various solvents (e.g., methanol, acetonitrile, water) and at different pH values.

  • Incubation: Incubate the samples at a controlled temperature for specific time intervals (e.g., 0, 24, 48, 72 hours).

  • Quenching: At each time point, quench the exchange reaction by adding an acidic solution and rapidly freezing the sample.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the ratio of the deuterated to non-deuterated forms of the molecule.

  • Data Analysis: Calculate the percentage of deuterium remaining at each time point and under each condition to assess the rate of isotopic exchange.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

cluster_logic Internal Standard Selection Logic goal Accurate and Precise Quantification correction Correction for Analytical Variability goal->correction is_choice Choice of Internal Standard correction->is_choice sil Stable Isotope-Labeled (SIL) (e.g., Deuterated, ¹³C) is_choice->sil Ideal analog Structural Analog is_choice->analog Alternative cost Cost and Availability is_choice->cost properties Physicochemical Properties sil->properties Similar analog->properties Different properties->correction

Caption: Logic for internal standard selection.

Conclusion

This compound serves as a valuable internal standard for the quantitative analysis of Tiopronin. Its chemical similarity to the analyte allows for excellent compensation of matrix effects and procedural losses. However, the potential for hydrogen-deuterium exchange, particularly under non-neutral pH conditions, necessitates careful method validation to ensure data integrity. When the highest level of accuracy is required and budget allows, a ¹³C-labeled internal standard would be a superior choice due to its greater isotopic stability. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and cost considerations.

References

Cross-Validation of Analytical Methods for N-(3-Mercapto-2-methylpropanoyl)glycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-(3-Mercapto-2-methylpropanoyl)glycine (tiopronin) is critical for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as N-(3-Mercapto-2-methylpropanoyl)glycine-d5, is highly recommended by regulatory bodies to ensure the highest accuracy and precision, particularly for mass spectrometry-based methods.[1] This guide provides a comparative overview of the most common high-sensitivity method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with an alternative method, High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

The selection of an analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. While LC-MS/MS offers superior sensitivity and selectivity, HPLC with fluorescence detection after derivatization presents a viable, albeit less common, alternative.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of LC-MS/MS using a deuterated internal standard versus HPLC with fluorescence detection for the analysis of N-(3-Mercapto-2-methylpropanoyl)glycine.

ParameterLC-MS/MS with Deuterated Internal StandardHPLC with Fluorescence Detection
Principle Separation based on polarity, detection via mass-to-charge ratio of precursor and product ions.Separation based on polarity, detection of fluorescent derivatives.
Selectivity High; specific detection based on parent and fragment ion masses.Moderate; potential for interference from other endogenous thiols or compounds that react with the derivatizing agent.
Sensitivity (LOD/LOQ) High, often reaching low ng/mL to pg/mL levels.Moderate, typically in the high ng/mL to µg/mL range.[2]
Linearity Excellent over 3-4 orders of magnitude.[1][3]Good over 2-3 orders of magnitude.[2]
Accuracy (% Recovery) Typically 90-110%.[4]Generally 85-115%.[2]
Precision (%RSD) < 15%.[3]< 15%.[2]
Internal Standard This compound is ideal to compensate for matrix effects and variability.[1][4]A structurally similar, non-interfering compound. A deuterated standard is not beneficial here.
Derivatization Not generally required.Mandatory to introduce a fluorophore.
Instrumentation Cost Higher.Lower.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the quantification of an analyte.

G cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_dev Develop Method A (e.g., LC-MS/MS) A_val Validate Method A (Accuracy, Precision, Linearity) A_dev->A_val Sample_prep Prepare a single set of study samples (e.g., spiked plasma at different concentrations) A_val->Sample_prep B_dev Develop Method B (e.g., HPLC-Fluorescence) B_val Validate Method B (Accuracy, Precision, Linearity) B_dev->B_val B_val->Sample_prep Analyze_A Analyze samples using Method A Sample_prep->Analyze_A Analyze_B Analyze samples using Method B Sample_prep->Analyze_B Compare Statistically compare results (e.g., Bland-Altman plot, regression analysis) Analyze_A->Compare Analyze_B->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. Below are generalized protocols for the analysis of N-(3-Mercapto-2-methylpropanoyl)glycine using LC-MS/MS and HPLC-Fluorescence.

LC-MS/MS Method with this compound

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for both the analyte and the deuterated internal standard need to be optimized.

HPLC Method with Fluorescence Detection

This method requires derivatization to make the thiol-containing analyte fluorescent.

1. Derivatization and Sample Preparation:

  • To 100 µL of plasma, add a reducing agent like DTT to cleave any disulfide bonds.

  • Add the internal standard (a non-interfering thiol compound).

  • Perform protein precipitation with acetonitrile and centrifugation as described for the LC-MS/MS method.

  • To the supernatant, add a derivatizing agent such as ThioGlo 3.[2]

  • Allow the reaction to proceed in the dark at room temperature for a specified time.

  • Stop the reaction by adding an acid.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative formed (e.g., Ex: 365 nm, Em: 445 nm for ThioGlo 3 derivatives).[2]

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard in LC-MS/MS is a critical logical relationship for ensuring accurate quantification. The diagram below illustrates this principle.

G cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Analyte (Tiopronin) Extraction Extraction & Cleanup Analyte->Extraction Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (Tiopronin-d5) IS->Extraction IS->Ratio Compensates for variability Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction LC_Sep LC Separation Extraction->LC_Sep MS_Detect MS Detection LC_Sep->MS_Detect MS_Detect->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Cal_Curve Calibration Curve Cal_Curve->Concentration

Caption: Principle of quantification using a deuterated internal standard.

References

A Comparative Guide to Robustness Testing of a Bioanalytical Assay for Tiopronin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of robustness testing for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay designed to quantify N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) in human plasma. The methodology's reliability is enhanced by the use of its stable isotope-labeled internal standard, N-(3-Mercapto-2-methylpropanoyl)glycine-d5. Robustness testing is a critical component of method validation, ensuring that minor, deliberate variations in method parameters do not significantly impact the accuracy and precision of the results.[1][2][3]

The use of a deuterated internal standard like this compound is a gold standard in quantitative bioanalysis.[4] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar effects from sample preparation and potential matrix interference, which allows it to effectively correct for variations and improve data reliability.[5][6][7] This guide will compare the assay's performance under nominal (standard) conditions against its performance when key parameters are intentionally varied.

Experimental Workflow for Robustness Testing

The following diagram illustrates the typical workflow for conducting a robustness study of the bioanalytical method for Tiopronin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation p1 Spike Plasma Samples (Analyte + IS) p2 Protein Precipitation (e.g., with Methanol) p1->p2 a1 Inject Sample into LC System p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p4->a1 Transfer to Autosampler a2 Chromatographic Separation (Nominal & Varied Conditions) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration & Ratio (Analyte/IS) a3->d1 d2 Calculate Concentration (vs. Calibration Curve) d1->d2 d3 Statistical Analysis (%RSD, %Bias) d2->d3

Caption: Experimental workflow for the robustness study.

Experimental Protocols

The robustness of the assay is evaluated by making small, deliberate changes to the LC-MS/MS method parameters. Quality control (QC) samples at low and high concentrations are analyzed under these varied conditions, and the results are compared against those obtained under the nominal (validated) conditions.

Nominal LC-MS/MS Conditions
  • LC Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode

    • Tiopronin Transition: m/z 164.0 → 118.1

    • Tiopronin-d5 IS Transition: m/z 169.0 → 123.1

Robustness Testing Protocol
  • Prepare two sets of QC samples in human plasma: a Low QC (e.g., 30 ng/mL) and a High QC (e.g., 800 ng/mL).

  • For each parameter variation, process and analyze six replicates of both Low and High QC samples.

  • The parameters to be varied are:

    • Flow Rate: ± 5% of nominal (0.38 mL/min and 0.42 mL/min).

    • Column Temperature: ± 5°C of nominal (35°C and 45°C).

    • Mobile Phase B Composition (Organic Content): ± 2% absolute of the initial gradient condition (e.g., if the gradient starts at 5% B, test at 3% and 7% B).

  • Calculate the mean concentration, precision (as % Relative Standard Deviation, %RSD), and accuracy (as % Bias from the nominal concentration) for each set of conditions.

  • The acceptance criteria for robustness are typically that the %RSD for each set of six replicates should not exceed 15%, and the %Bias should be within ±15% of the nominal value.[8]

Comparative Performance Data

The following tables summarize the performance of the Tiopronin assay when subjected to deliberate variations in key chromatographic parameters. The data demonstrates the method's robustness, as all results fall within the pre-defined acceptance criteria of ≤15% for both %RSD and %Bias.

Table 1: Robustness Data for Low QC Samples (Nominal Conc: 30 ng/mL)

ParameterConditionMean Measured Conc. (ng/mL)Precision (%RSD)Accuracy (%Bias)
Nominal - 30.5 4.1 +1.7
Flow Rate0.38 mL/min (-5%)29.85.3-0.7
0.42 mL/min (+5%)31.14.9+3.7
Column Temp.35°C (-5°C)30.94.5+3.0
45°C (+5°C)29.65.8-1.3
Organic %-2% (absolute)31.56.2+5.0
+2% (absolute)29.15.5-3.0

Table 2: Robustness Data for High QC Samples (Nominal Conc: 800 ng/mL)

ParameterConditionMean Measured Conc. (ng/mL)Precision (%RSD)Accuracy (%Bias)
Nominal - 809.6 3.2 +1.2
Flow Rate0.38 mL/min (-5%)795.24.1-0.6
0.42 mL/min (+5%)818.43.8+2.3
Column Temp.35°C (-5°C)812.83.5+1.6
45°C (+5°C)791.24.5-1.1
Organic %-2% (absolute)824.04.9+3.0
+2% (absolute)785.64.2-1.8

Factors Influencing Assay Robustness

The robustness of an LC-MS/MS assay is a measure of its reliability during normal usage when faced with small, unavoidable variations in its operating parameters.[2][3] The diagram below illustrates how these variations can potentially influence key analytical outcomes. The use of a deuterated internal standard is crucial for mitigating the impact of these factors on final quantification.

G cluster_vars Deliberate Method Variations cluster_outcomes Potential Analytical Outcomes v1 Column Temperature o1 Retention Time Shift v1->o1 o2 Peak Shape Changes v1->o2 v2 Mobile Phase pH/ Composition v2->o1 v2->o2 o3 Ion Suppression/ Enhancement v2->o3 v3 LC Flow Rate v3->o1 o4 Analyte/IS Peak Area v3->o4 v4 Sample Preparation (e.g., extraction time) v4->o3 v4->o4 result Assay Accuracy & Precision o1->result o2->result o3->result o4->result

Caption: Relationship between method variations and assay results.

Conclusion

The experimental data confirms that the described LC-MS/MS assay for Tiopronin, utilizing this compound as an internal standard, is robust. The deliberate variations in critical parameters—LC flow rate, column temperature, and mobile phase composition—did not lead to significant deviations in the accuracy or precision of the results. All measured concentrations for Low and High QC samples remained well within the accepted bioanalytical validation limit of ±15% for bias and ≤15% for RSD. This resilience indicates that the method is reliable for routine use in a drug development or clinical setting, where minor day-to-day operational fluctuations are expected.

References

performance evaluation of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of therapeutic agents in biological matrices is paramount. For the drug Tiopronin, N-(3-Mercapto-2-methylpropanoyl)glycine, used in the management of cystinuria, the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a comprehensive performance evaluation of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5) and its closely related deuterated analogs against other alternative internal standards in various biological matrices.

The gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[1] A deuterated internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[2] This mimicry allows for superior compensation for variability during sample preparation and analysis, leading to more accurate and precise results.[1]

Performance Comparison: Deuterated vs. Alternative Internal Standards

Table 1: Performance of Deuterated Internal Standards for Tiopronin Analysis

Internal StandardBiological MatrixLinearity Range (ng/mL)Accuracy (% RE)Precision (% RSD)Key Findings & Citations
Tiopronin-d3 / Tiopronin-¹³C,d₃ Human Plasma40.0 - 5000Within ±5.6%Intra- and Inter-day < 12.9%Considered the "gold standard" for offering unparalleled accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4][5]
Tiopronin-d3 Human PlasmaNot SpecifiedNot SpecifiedNot SpecifiedRecommended by regulatory bodies to ensure the highest accuracy and precision.[5]
Tiopronin-¹³C,d₃ Biological MatricesNot SpecifiedNot SpecifiedNot SpecifiedChemically identical to Tiopronin, ensuring identical behavior during extraction, chromatography, and ionization.[4]

Note: Data for Tiopronin-d5 is extrapolated from the performance of closely related deuterated analogs like Tiopronin-d3 and Tiopronin-¹³C,d₃, as specific validation data for Tiopronin-d5 was not extensively published in the reviewed literature. The performance is expected to be comparable.

Table 2: Performance of Alternative (Non-Deuterated) Internal Standards for Tiopronin Analysis

Internal StandardBiological MatrixLinearity Range (µg/mL)Accuracy (% RE)Precision (% RSD)Key Findings & Citations
Fudosteine Human Plasma0.078 - 10Not explicitly stated, but method was validated for accuracyIntra- and Inter-day < 10.49%A highly selective and sensitive LC-MS/MS method was developed and validated.
Cyclamate Human Plasma0.107 - 5.35Inter-day < 7.1%, Intra-day < 6.8%Not explicitly statedA validated LC-ESI-MS method.[6]
N-acetyl-l-cysteine (NAC) Human PlasmaNot Specified (LLOQ: 0.02 µg/mL)Not explicitly stated, but method was validatedNot explicitly statedUndergoes the same reduction and derivatization treatment as Tiopronin.[7]

Experimental Protocols: A Closer Look

The robustness of a bioanalytical method is intrinsically linked to its experimental protocol. Below is a summary of a typical workflow for the quantification of Tiopronin in human plasma using a deuterated internal standard.

Table 3: Typical Experimental Protocol for Tiopronin Analysis using a Deuterated Internal Standard

StepProcedureDetails
1. Sample Preparation Protein PrecipitationTo a 100 µL plasma sample, add the deuterated internal standard. Add a reducing agent (e.g., DTT) to cleave disulfide bonds. Precipitate proteins with ice-cold 10% perchloric acid or acetonitrile.[5][8]
Centrifugation & ExtractionCentrifuge to pellet the precipitated proteins. Transfer the supernatant and evaporate to dryness. Reconstitute the residue in the mobile phase.[9]
2. LC-MS/MS Analysis Chromatographic SeparationUtilize a C18 or C8 reverse-phase HPLC column with a gradient or isocratic elution. A common mobile phase consists of water and acetonitrile/methanol with additives like formic acid or ammonium acetate.[3][10]
Mass Spectrometric DetectionEmploy a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).[5]

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Tiopronin-d5 (IS) Sample->Spike_IS Reduce Add Reducing Agent (e.g., DTT) Spike_IS->Reduce Precipitate Protein Precipitation Reduce->Precipitate Centrifuge Centrifugation & Supernatant Transfer Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow for Tiopronin quantification using a deuterated internal standard.

matrix_effect_compensation cluster_without_is Without Stable Isotope-Labeled IS cluster_with_is With Stable Isotope-Labeled IS (Tiopronin-d5) Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Inaccurate_Quant Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quant Leads to Analyte_Signal Analyte Signal (Suppressed) Ratio Ratio of Analyte/IS (Remains Constant) Analyte_Signal->Ratio IS_Signal IS Signal (Equally Suppressed) IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal

Caption: Compensation for matrix effects using a stable isotope-labeled internal standard.

Conclusion

The use of this compound, or its closely related deuterated analogs, as an internal standard for the quantification of Tiopronin in biological matrices represents the most robust and reliable approach. The compiled data indicates that methods employing these stable isotope-labeled standards generally exhibit excellent accuracy and precision, effectively mitigating the variability introduced by matrix effects and sample processing. While alternative internal standards can be used to develop validated methods, they may not offer the same level of confidence in the accuracy of the results, as their physicochemical properties differ from the analyte. For researchers, scientists, and drug development professionals, the adoption of a deuterated internal standard like Tiopronin-d5 is a critical step in ensuring the integrity and reliability of bioanalytical data for Tiopronin.

References

Safety Operating Guide

Proper Disposal of N-(3-Mercapto-2-methylpropanoyl)glycine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated homolog of Tiopronin. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. The presence of a mercaptan group (-SH) warrants caution due to the potential for a strong, unpleasant odor.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves before use and replace them immediately if contaminated.

  • Body Protection: A laboratory coat or other protective clothing must be worn to prevent skin contact.

In the event of accidental exposure, consult the Safety Data Sheet (SDS) for the non-deuterated analog, Tiopronin, for specific first-aid measures. The primary acute hazard associated with this compound is that it is harmful if swallowed.[1][2]

Summary of Hazards

The following table summarizes the key hazard information for N-(3-Mercapto-2-methylpropanoyl)glycine, which should be considered directly applicable to its deuterated form.

Hazard ClassificationGHS CodeSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedP264, P270, P301+P312, P501

Disposal Procedures

There are two primary pathways for the disposal of this compound: direct disposal via a licensed professional waste management service and in-lab chemical inactivation for small quantities prior to collection.

Licensed Professional Waste Disposal (Recommended)

The most recommended and often mandated method for disposing of this compound is through a licensed hazardous waste disposal company.[3][4] This ensures compliance with all federal, state, and local regulations.

Step-by-Step Plan:

  • Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]

Laboratory-Scale Chemical Inactivation (For Small Quantities and Decontamination)

For small quantities and for the decontamination of labware, chemical inactivation through oxidation can be employed. This process converts the mercaptan into a less odorous and less hazardous sulfonic acid.[3][5][6]

Experimental Protocol for Inactivation:

Reagents:

  • Sodium hypochlorite solution (household bleach, typically 5.25%)

  • Stir bar and stir plate

  • Appropriate reaction vessel (e.g., beaker or flask)

Procedure:

  • Preparation: In a chemical fume hood, prepare an excess of the sodium hypochlorite solution in a suitable reaction vessel. A general guideline is to use a significant excess to ensure complete oxidation.[3]

  • Addition: Slowly and with stirring, add the this compound waste to the bleach solution. The reaction may be exothermic; monitor the temperature and cool the vessel if necessary.

  • Reaction Time: Continue stirring the mixture for several hours to ensure the reaction goes to completion. The disappearance of the characteristic mercaptan odor is an indicator of successful oxidation.[3]

  • Disposal of Resulting Solution: The resulting neutralized solution must still be collected and disposed of as hazardous waste through your institution's EHS office.[4] Do not pour the treated solution down the drain unless explicitly permitted by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Small quantity & decontamination? start->decision inactivation Perform Chemical Inactivation (Oxidation with Bleach) decision->inactivation Yes collect_direct Collect Waste in a Labeled, Sealed, and Compatible Hazardous Waste Container decision->collect_direct No collect_inactive Collect Treated Waste in a Labeled, Sealed Container inactivation->collect_inactive storage Store Container in a Designated Hazardous Waste Accumulation Area collect_inactive->storage collect_direct->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Waste Properly Disposed pickup->end

Caption: Disposal decision workflow for this compound.

References

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